(4-Methoxyphenyl)phosphinic acid
Description
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Structure
3D Structure
Properties
CAS No. |
53534-65-9 |
|---|---|
Molecular Formula |
C7H8O3P+ |
Molecular Weight |
171.11 g/mol |
IUPAC Name |
hydroxy-(4-methoxyphenyl)-oxophosphanium |
InChI |
InChI=1S/C7H7O3P/c1-10-6-2-4-7(5-3-6)11(8)9/h2-5H,1H3/p+1 |
InChI Key |
NECMONYXKASREE-UHFFFAOYSA-O |
Canonical SMILES |
COC1=CC=C(C=C1)[P+](=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of (4-Methoxyphenyl)phosphinic Acid from Anisole
Abstract
(4-Methoxyphenyl)phosphinic acid and its derivatives are valuable compounds in synthetic organic chemistry and drug discovery, often serving as key building blocks or reagents.[1][2] This in-depth technical guide provides a detailed, field-proven methodology for the synthesis of (4-Methoxyphenyl)phosphinic acid, starting from the readily available and inexpensive feedstock, anisole. Acknowledging the challenges of direct C-P bond formation on an unactivated aromatic ring, this guide presents a robust and reliable multi-step synthetic strategy. The core of this approach involves the initial functionalization of anisole via electrophilic bromination to yield a versatile 4-bromoanisole intermediate. This is followed by a modern, palladium-catalyzed cross-coupling reaction to form the critical carbon-phosphorus bond, culminating in a final hydrolysis step to yield the target acid. This document provides not only step-by-step protocols but also delves into the underlying reaction mechanisms, causality behind experimental choices, and critical process parameters, offering a comprehensive resource for researchers, chemists, and drug development professionals.
Introduction: The Significance of Arylphosphinic Acids
Arylphosphinic acids are a class of organophosphorus compounds characterized by a phosphorus atom bonded to an aryl group, a hydrogen or organic substituent, and two oxygen atoms (one in a P=O double bond and one in a hydroxyl group). (4-Methoxyphenyl)phosphinic acid, specifically, is noted for its utility as a precursor in the synthesis of more complex molecules, including ligands for catalysis and potential therapeutic agents.[1][2] The methoxy group on the phenyl ring makes it an electronically distinct and useful building block.
The selection of anisole as a starting material is predicated on its commercial availability, low cost, and the activating, ortho, para-directing nature of the methoxy group, which facilitates controlled electrophilic substitution on the aromatic ring.[3][4]
Overall Synthetic Strategy: A Multi-Step Approach
Direct phosphinylation of anisole is fraught with challenges, including low reactivity and lack of regioselectivity. Therefore, a more strategic and controllable multi-step synthesis is employed. This pathway ensures high yields and isomeric purity by creating a reactive "handle" on the anisole ring prior to the introduction of the phosphorus moiety.
The three-stage process is as follows:
-
Electrophilic Bromination: Anisole is converted to 4-bromoanisole. This highly regioselective reaction places a bromine atom at the para position, which will serve as the reactive site for the subsequent C-P bond formation.
-
Palladium-Catalyzed C-P Cross-Coupling: The 4-bromoanisole intermediate is coupled with a phosphorus source, such as a phosphinate ester, using a palladium catalyst. This reaction is a powerful and modern method for forming aryl-phosphorus bonds.[5]
-
Acid-Catalyzed Hydrolysis: The resulting phosphinate ester is hydrolyzed to the final (4-Methoxyphenyl)phosphinic acid product. This is a standard and efficient deprotection step.[6]
Caption: High-level workflow for the synthesis of (4-Methoxyphenyl)phosphinic acid.
Detailed Experimental Protocols & Rationale
Protocol 1: Synthesis of 4-Bromoanisole Intermediate
Principle: This reaction is a classic example of electrophilic aromatic substitution. The methoxy group (-OCH₃) is a strong activating group, donating electron density into the benzene ring, primarily at the ortho and para positions. Steric hindrance from the methoxy group slightly disfavors substitution at the ortho positions, leading to the para-substituted product as the major isomer, often in high selectivity. Acetic acid serves as a polar solvent that can facilitate the polarization of the Br-Br bond.
Methodology:
-
Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel.
-
Reagents: Charge the flask with anisole (10.8 g, 0.1 mol) dissolved in glacial acetic acid (40 mL).
-
Reaction: While stirring the solution at room temperature, add a solution of bromine (16.0 g, 0.1 mol) in glacial acetic acid (20 mL) dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic; maintain the temperature below 30°C using an ice bath if necessary. The red-brown color of bromine should discharge upon addition.
-
Completion: After the addition is complete, continue stirring at room temperature for an additional 2 hours to ensure the reaction goes to completion.
-
Work-up: Pour the reaction mixture into 200 mL of cold water. If any unreacted bromine remains, add a small amount of saturated sodium bisulfite solution until the color disappears.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL), 5% sodium bicarbonate solution (50 mL), and finally with brine (50 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product, 4-bromoanisole, is typically a colorless to pale yellow oil that can be used directly in the next step or purified further by vacuum distillation.
Protocol 2: Palladium-Catalyzed Phosphinylation
Principle: This step utilizes a palladium-catalyzed cross-coupling reaction, a powerful tool for C-P bond formation. The mechanism involves an oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the phosphinate and reductive elimination to yield the product and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reaction.
Methodology:
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine 4-bromoanisole (9.35 g, 0.05 mol), ethyl phosphinate (5.3 g, 0.055 mol), and a palladium catalyst such as Pd(OAc)₂ (0.112 g, 0.5 mol%).
-
Ligand and Base: Add a suitable phosphine ligand, such as Xantphos (0.43 g, 0.75 mol%), and a base, such as triethylamine (10.1 g, 0.1 mol).
-
Solvent: Add anhydrous, degassed toluene (100 mL) via cannula.
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst and salts. Wash the pad with toluene.
-
Isolation: Concentrate the filtrate under reduced pressure. The residue contains the crude ethyl (4-methoxyphenyl)phosphinate. This can be purified by column chromatography on silica gel if necessary.
Protocol 3: Hydrolysis to the Final Product
Principle: The final step involves the acid-catalyzed hydrolysis of the phosphinate ester. Under reflux in strong aqueous acid, the ester is cleaved to yield the corresponding carboxylic acid (in this case, the phosphinic acid) and the alcohol (ethanol).[6]
Methodology:
-
Setup: To the flask containing the crude ethyl (4-methoxyphenyl)phosphinate, add 6 M hydrochloric acid (50 mL).
-
Reaction: Heat the mixture to reflux (approx. 100-110°C) with stirring for 4-6 hours.
-
Isolation: Cool the reaction mixture in an ice bath. The (4-Methoxyphenyl)phosphinic acid product should precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration and wash with a small amount of cold water.
-
Drying: Dry the product in a vacuum oven at 50°C. The purity can be assessed by melting point determination and NMR spectroscopy. The reported melting point is 185-187 °C.[2]
Mechanistic Deep Dive: The Pd-Catalyzed C-P Coupling Cycle
The key to the entire synthesis is the formation of the C-P bond. The generally accepted mechanism for this palladium-catalyzed cross-coupling reaction is a catalytic cycle.
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A Senior Application Scientist's Technical Guide to (4-Methoxyphenyl)phosphorus Acids: Nomenclature, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of phosphorus-containing organic compounds centered around the 4-methoxyphenyl scaffold. A critical point of ambiguity often arises from the similar nomenclature of related compounds. This document clarifies these distinctions, delves into the core synthetic methodologies, and explores the significant applications of these molecules in research and drug discovery, particularly focusing on the well-documented Bis(4-methoxyphenyl)phosphinic acid and (4-Methoxyphenyl)phosphonic acid .
Decoding the Nomenclature: Phosphinic vs. Phosphonic Acids
A frequent source of confusion lies in the subtle but crucial differences in the names of organophosphorus acids. The distinction lies in the number of organic groups and hydroxyl groups attached to the central phosphorus atom. For the (4-methoxyphenyl) series, three primary compounds are often conflated:
-
(4-Methoxyphenyl)phosphinic acid: Contains one 4-methoxyphenyl group and one hydrogen atom directly bonded to the phosphorus center. Its formal structure is (CH₃OC₆H₄)(H)P(O)OH.
-
Bis(4-methoxyphenyl)phosphinic acid: Features two 4-methoxyphenyl groups attached to the phosphorus atom. Its structure is (CH₃OC₆H₄)₂P(O)OH.
-
(4-Methoxyphenyl)phosphonic acid: Possesses one 4-methoxyphenyl group and two hydroxyl groups bonded to the phosphorus. Its structure is (CH₃OC₆H₄)P(O)(OH)₂.
The diagram below illustrates these structural differences, which dictate their chemical properties and reactivity.
Caption: Structural differences between related (4-methoxyphenyl)phosphorus acids.
Due to the greater availability of research and commercial data, this guide will focus on Bis(4-methoxyphenyl)phosphinic acid and (4-Methoxyphenyl)phosphonic acid . The synthetic principles discussed, however, are broadly applicable to the entire class of arylphosphorus acids.
Technical Profile: Bis(4-methoxyphenyl)phosphinic Acid
This diarylphosphinic acid is a valuable reagent and building block in synthetic chemistry.
CAS Number: 20434-05-3[1][2][3]
Physicochemical Properties
A summary of key quantitative data for Bis(4-methoxyphenyl)phosphinic acid is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₅O₄P | [1][2][] |
| Molecular Weight | 278.24 g/mol | [1][2][] |
| Melting Point | 185-187 °C (lit.) | [2][][5] |
| Boiling Point | 504.1 °C at 760 mmHg | [6] |
| Density | 1.27 g/cm³ | [6] |
| Appearance | Solid | [3] |
| Solubility | DMSO (Slightly), Methanol (Slightly) |
Applications
The primary documented applications for this compound are in materials science and as a synthetic reagent:
-
Dye-Sensitized Solar Cells (DSSC): It has been used to treat the chemical surface of porphyrin-sensitized titania films after dye adsorption, which serves to enhance the efficiency of the solar cells.[1][2][5]
-
Synthesis of Phosphonic Acids: It acts as a reagent in the synthesis of other aromatic phosphonic acids and their derivatives.[]
Technical Profile: (4-Methoxyphenyl)phosphonic Acid
This compound is a key intermediate for creating materials with tailored surface properties and has applications in medicinal chemistry.
Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉O₄P | [7][9] |
| Molecular Weight | 188.12 g/mol | [7][9] |
| Appearance | White to light yellow powder/crystal | [8] |
| Purity | >95.0% | [8] |
| Synonyms | 4-Phosphonylanisole | [8] |
Applications
-
Self-Assembled Monolayers (SAMs): Phosphonic acids are widely used as anchoring groups to create ordered, self-assembled monolayers on various metal oxide surfaces. The 4-methoxyphenyl group can be used to tune the surface properties.
-
Enzyme Inhibition: Derivatives of (4-methoxyphenyl)phosphonic acid have been synthesized and evaluated as inhibitors of enzymes like purple acid phosphatase (PAP), which is a target for anti-osteoporotic drugs.[10]
-
Phosphine Ligand Research: It is used as a research chemical in the development of phosphine ligands, which are crucial in catalysis.
Core Synthetic Methodologies: Forging the C–P Bond
The creation of a stable carbon-phosphorus bond is the cornerstone of synthesizing arylphosphinic and phosphonic acids. The choice of method depends on the desired final structure (phosphinic vs. phosphonic), available starting materials, and reaction scale.
The Michaelis-Arbuzov Reaction
This classic reaction is a powerful and versatile method for forming C–P bonds.[1][11] The reaction typically involves a trialkyl phosphite reacting with an alkyl halide. However, variations exist for aryl substrates. For instance, a Lewis acid-catalyzed Michaelis-Arbuzov reaction can be used to synthesize arylphosphonates from aryl halides and trialkyl phosphites.[12]
Causality in Protocol Design: The key to a successful Michaelis-Arbuzov reaction is the nucleophilicity of the phosphorus reagent and the electrophilicity of the carbon partner. The reaction proceeds via an Sₙ2 attack, forming a quasi-phosphonium intermediate, which then dealkylates. The choice of solvent is critical; polar aprotic solvents are often preferred. Modern variations may use catalysts like bismuth(III) chloride (BiCl₃) to facilitate the reaction under milder conditions.[12] An environmentally benign version using alcohols instead of alkyl halides has also been developed.[13]
The Hirao Cross-Coupling Reaction
A more modern and highly effective method for creating aryl-phosphorus bonds is the palladium- or nickel-catalyzed Hirao cross-coupling.[14][15] This reaction couples an aryl halide with an H-phosphinate, H-phosphonate, or a secondary phosphine oxide.
Expert Insight: The Hirao reaction's power lies in its functional group tolerance and its ability to directly couple sp²-hybridized carbons (from the aryl halide) to phosphorus. The catalytic cycle is analogous to other famous cross-couplings (like Suzuki or Heck) and involves three key steps: oxidative addition, ligand exchange, and reductive elimination. The choice of palladium or nickel catalyst, the specific phosphine ligands used, and the base are all critical parameters that must be optimized for a given substrate pair to maximize yield and minimize side reactions.[16][17]
Caption: A generalized experimental workflow for the Hirao cross-coupling reaction.
Hydrophosphinylation
This method involves the addition of a P-H bond across an unsaturated C-C bond (alkene or alkyne).[18] Microwave-assisted, metal-free hydrophosphinylation of unactivated alkenes with phosphinic acid has been reported, proceeding through a radical mechanism.[12] This approach is particularly valuable for creating alkylphosphinic acids but can be adapted for aryl-containing substrates.
The Role of Phosphinic and Phosphonic Acids in Drug Discovery
Phosphinic and phosphonic acid moieties are of immense interest to medicinal chemists. Their derivatives are recognized for diverse biological activities, including anti-inflammatory, anti-HIV, and antimicrobial properties.[19]
The "Why": A Bioisosteric Rationale: The core value of the phosphinic acid group [-P(O)(OH)-CH₂-] lies in its function as a non-hydrolyzable mimic of the tetrahedral transition state of peptide bond hydrolysis.[20][21] Protease enzymes, which are key drug targets, work by stabilizing this unstable tetrahedral intermediate. By incorporating a stable phosphinate mimic into a peptide-like molecule, researchers can create potent and specific enzyme inhibitors.[21][22]
Caption: Conceptual diagram showing phosphinic acids as transition-state analogue inhibitors.
Safety and Handling
Organophosphorus compounds require careful handling. While specific data for (4-Methoxyphenyl)phosphinic acid is scarce, the safety profiles of related compounds provide essential guidance.
-
(4-Methoxyphenyl)phosphonic Acid): According to GHS classifications from multiple suppliers, this compound is considered harmful if swallowed, causes skin irritation, and causes serious eye damage.[9] The Safety Data Sheet (SDS) from TCI Chemicals, however, classifies it as not a hazardous substance or mixture. Given the conflicting reports, caution is warranted.
-
General Precautions: Always handle these compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3] Avoid creating dust. In case of contact, rinse the affected area with plenty of water and seek medical advice.
Self-Validating Protocol for Safe Handling:
-
Pre-Use: Always consult the most recent Safety Data Sheet (SDS) from the specific supplier before use. Note any conflicting classifications.
-
Engineering Controls: All weighing and manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment: Wear nitrile gloves (double-gloving is recommended), a flame-retardant lab coat, and splash-proof chemical goggles.
-
Spill Management: Have a spill kit ready that is appropriate for solid acidic organic compounds.
-
Disposal: Dispose of waste according to institutional and local environmental regulations.
Conclusion
While the specific compound "(4-Methoxyphenyl)phosphinic acid" is not extensively documented, its close relatives, Bis(4-methoxyphenyl)phosphinic acid and (4-Methoxyphenyl)phosphonic acid , are well-characterized and valuable compounds in materials science and medicinal chemistry. Understanding the precise nomenclature is the first step for any researcher in this field. The robust synthetic methodologies for forming C-P bonds, such as the Michaelis-Arbuzov and Hirao reactions, provide reliable pathways to these and other organophosphorus targets. The unique ability of the phosphinic acid moiety to act as a stable transition-state analogue ensures that this class of compounds will remain a fertile ground for the development of novel therapeutics and advanced materials.
References
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Improvements, Variations and Biomedical Applications of the Michaelis-Arbuzov Reaction. PubMed Central (PMC). [Link]
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Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. [Link]
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New Developments on the Hirao Reactions, Especially from “Green” Point of View - PMC. PubMed Central (PMC). [Link]
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Hirao coupling - Wikipedia. Wikipedia. [Link]
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Examples of important compounds bearing the P–C bond. - ResearchGate. ResearchGate. [Link]
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4-Methoxyphenylphosphonic acid - 21778-19-8, C7H9O4P, density, melting point, boiling point, structural formula, synthesis. ChemSrc. [Link]
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4-Methoxyphenylphosphonic acid | C7H9O4P | CID 2779449 - PubChem. PubChem. [Link]
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31.40.3 Arylphosphinic Acids and Derivatives (Update 2018) | Request PDF - ResearchGate. ResearchGate. [Link]
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Alcohol-based Michaelis–Arbuzov reaction: an efficient and environmentally-benign method for C–P(O) bond formation - Green Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]
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Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions - MDPI. MDPI. [Link]
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Synthesis of New Arylhydroxymethylphosphinic Acids and Derivatives. Thieme. [Link]
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Experimental and Theoretical Study on the “2,2′-Bipiridyl-Ni-Catalyzed” Hirao Reaction of >P(O)H Reagents and Halobenzenes: A Ni(0) → Ni(II) or a Ni(II) → Ni(IV) Mechanism? | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]
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Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives act as acid phosphatase inhibitors - Semantic Scholar. Semantic Scholar. [Link]pho-Saeed-Channar/296d38e2105152865d1d607e7740e2b349d4a8f9)
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Product Class 40: Arylphosphinic Acids and Derivatives. Science of Synthesis. [Link]
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Synthesis of diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives. … - ResearchGate. ResearchGate. [Link]
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Reaction of Arylphosphinic Acids with Phosphorus Trichloride: Conversion of a Tetracovalent to a Trivalent System | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]
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Phosphinate or phosphinic acid derivative synthesis by substitution or addition - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Monosubstituted Phosphinic Acids: A Technical Review of Synthesis, Reactivity, and Medicinal Applications
Executive Summary
Monosubstituted phosphinic acids (H-phosphinic acids,
This technical guide synthesizes the current state of literature regarding the synthesis, reactivity, and application of monosubstituted phosphinic acids. It focuses on the mechanistic causality driving modern synthetic methods—specifically palladium-catalyzed cross-coupling and radical hydrophosphinylation—and provides actionable protocols for the bench scientist.
Fundamental Chemistry: The Tautomeric Paradox
The reactivity of monosubstituted phosphinic acids is governed by a fundamental tautomeric equilibrium between the stable pentavalent
The Equilibrium
In the ground state, the equilibrium lies heavily toward the tetracoordinated P(V) oxide form (
-
P(V) Form (Dominant): Characterized by a strong
bond and a bond. It is chemically stable but nucleophilically dormant without activation. -
P(III) Form (Reactive): Characterized by a tricoordinate geometry with a lone pair. This form is essential for oxidative addition to metal centers (e.g., Pd, Ni).
Substituent effects play a critical role.[1] Electron-withdrawing groups on the phosphorus atom can stabilize the P(III) tautomer, thereby enhancing reactivity in metal-catalyzed cross-coupling reactions.
Visualization of Tautomerism
The following diagram illustrates the equilibrium and the reagents that trap specific tautomers.
Figure 1: Tautomeric equilibrium between the stable P(V) oxide and reactive P(III) hydroxide forms.
Synthetic Methodologies
Modern synthesis has moved away from hazardous hydrolysis of dichlorophosphines toward catalytic P-C bond formation using stable precursors like hypophosphorous acid (HPA) and its salts.
Palladium-Catalyzed Cross-Coupling (The Montchamp Method)
The most robust method for synthesizing aryl-H-phosphinic acids is the palladium-catalyzed cross-coupling of anilinium hypophosphite with aryl halides.
-
Mechanism: The reaction proceeds via a Pd(0)/Pd(II) cycle.[2] Crucially, the H-phosphinate reagent often plays a dual role: it acts as the nucleophile (P-source) and can also serve as a reducing agent to regenerate Pd(0) from Pd(II) precatalysts.
-
Ligand Selection: Solubilizing ligands like dppf or simple triphenylphosphine are effective. The choice of base is critical; tertiary amines (e.g., triethylamine, diisopropylethylamine) facilitate the tautomerization to the reactive P(III) species.
-
Scope: Tolerates a wide range of functional groups (esters, nitriles, ketones) that would be incompatible with Grignard reagents.
Hydrophosphinylation of Alkenes
For alkyl-substituted phosphinic acids, the addition of HPA to alkenes (hydrophosphinylation) is the preferred route.
-
Radical Initiation: Using AIBN or peroxides, or UV irradiation. This follows an anti-Markovnikov addition mechanism.[3]
-
Microwave Acceleration: Microwave irradiation has been proven to significantly reduce reaction times and improve yields by promoting the homolytic cleavage of the P-H bond without the need for heavy metal catalysts.
Comparative Analysis of Methods
| Feature | Pd-Catalyzed Cross-Coupling | Radical Hydrophosphinylation | Hydrolysis of Dichlorophosphines |
| Primary Product | Aryl-H-phosphinic acids | Alkyl-H-phosphinic acids | Both (precursor dependent) |
| Key Reagents | Aryl Halide, Pd(OAc)2, Anilinium Hypophosphite | Alkene, H3PO2, AIBN/Microwave | R-PCl2, Water |
| Atom Economy | High | 100% (Addition reaction) | Low (HCl waste) |
| Safety Profile | Moderate (Pd waste) | High (Metal-free options) | Low (Corrosive, moisture sensitive) |
| Selectivity | Chemoselective for Ar-X | Regioselective (Anti-Markovnikov) | N/A |
Applications in Drug Discovery[4][5][6]
Monosubstituted phosphinic acids are invaluable in medicinal chemistry as bioisosteres.
Bioisosterism and Transition State Mimicry
The tetrahedral geometry of the phosphinic acid group (
-
MMP Inhibitors: Used to inhibit Matrix Metalloproteinases (MMPs) by chelating the active site Zinc ion.
-
GABA Analogues: 3-aminopropylphosphinic acid is a potent agonist of GABA-B receptors, demonstrating higher affinity than some carboxylic acid analogues due to the specific pKa and geometry of the phosphinic group.
Prodrug Strategies
The polarity of the P(O)OH group often limits oral bioavailability. Prodrug strategies involve masking the acid as an ester (phosphinate ester). These esters are hydrolyzed in vivo to release the active free acid.
Detailed Experimental Protocol
Protocol: Palladium-Catalyzed Synthesis of Phenylphosphinic Acid
Target: Synthesis of Phenylphosphinic Acid from Bromobenzene and Anilinium Hypophosphite. Reference: Adapted from Montchamp et al. (See Ref [1]).
Reagents & Equipment:
-
Bromobenzene (1.0 equiv)
-
Anilinium Hypophosphite (1.2 equiv) [Prepared by mixing H3PO2 (50% aq) with Aniline]
-
Palladium(II) Acetate (Pd(OAc)2) (2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (2 mol%)
-
Triethylamine (Et3N) (3.0 equiv)
-
Solvent: DMF or DMSO (Dry, degassed)
-
Equipment: Schlenk flask or sealed pressure tube, Oil bath.
Step-by-Step Workflow:
-
Catalyst Pre-complexation: In a dry Schlenk flask under argon, combine Pd(OAc)2 and dppp in a small volume of degassed DMF. Stir at room temperature for 15 minutes until the solution turns a clear yellow/orange, indicating ligand coordination.
-
Reagent Addition: Add the Anilinium Hypophosphite and Bromobenzene to the catalyst mixture.
-
Critical Note: Anilinium salts are used instead of free H3PO2 to prevent acid-mediated deactivation of the catalyst and to improve solubility in organic solvents.
-
-
Base Activation: Add Triethylamine via syringe.
-
Reaction: Heat the mixture to 85-100°C for 4-12 hours. Monitor reaction progress via 31P NMR (coupled).
-
Endpoint: Disappearance of the H-phosphinate signal (
~ 10-15 ppm, ~ 500-600 Hz) and appearance of the phenylphosphinic acid product ( ~ 20-30 ppm).
-
-
Workup & Purification:
-
Dilute with water and acidify to pH 1 with 1M HCl.
-
Extract with Ethyl Acetate (3x). The product partitions into the organic phase.
-
Dry over Na2SO4, filter, and concentrate.
-
Purification: Recrystallization from water/acetone or ion-exchange chromatography if high purity is required.
Catalytic Cycle Visualization
Figure 2: Simplified catalytic cycle for the Palladium-catalyzed P-C bond formation.
References
-
Montchamp, J.-L., & Dumond, Y. R. (2001).[11] Synthesis of Monosubstituted Phosphinic Acids: Palladium-Catalyzed Cross-Coupling Reactions of Anilinium Hypophosphite. Journal of the American Chemical Society, 123(2), 510–511. Link
-
Troupa, P., Katsiouleri, G., & Vassiliou, S. (2015).[5] Rapid and Efficient Microwave-Assisted Hydrophosphinylation of Unactivated Alkenes with H-Phosphinic Acids without Added Metal or Radical Initiator.[5] Synlett, 26(19), 2714–2719. Link
-
Keglevich, G. (2019). Phosphinic acids: current status and potential for drug discovery. Drug Discovery Today, 24(3), 731-739. Link
-
Kalek, M., & Stawinski, J. (2008). Palladium-Catalyzed C-P Bond Formation: Mechanistic Studies on the Cross-Coupling of H-Phosphonates with Aryl Halides. Organometallics, 27(22), 5876–5888. Link
-
Deprèle, S., & Montchamp, J.-L. (2001). Environmentally Benign Synthesis of H-Phosphinic Acids Using a Water-Tolerant, Recyclable Polymer-Supported Catalyst.[3] Journal of Organic Chemistry, 66(20), 6745–6755. Link
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Rapid and Efficient Microwave-Assisted Hydrophosphinylation of Unactivated Alkenes with H-Phosphinic Acids without Added Metal or Radical Initiator [organic-chemistry.org]
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Methodological & Application
Palladium-Catalyzed Synthesis of (4-Methoxyphenyl)phosphinic Acid: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the palladium-catalyzed synthesis of (4-methoxyphenyl)phosphinic acid, a valuable building block in medicinal chemistry and materials science. This guide moves beyond a simple recitation of steps to offer insights into the underlying chemical principles, empowering researchers to not only replicate the synthesis but also to adapt and optimize it for their specific needs.
Introduction: The Significance of Arylphosphinic Acids
Arylphosphinic acids and their derivatives are an important class of organophosphorus compounds. Their structural similarity to carboxylic acids and phosphates allows them to function as mimics or antagonists in biological systems. Specifically, (4-methoxyphenyl)phosphinic acid serves as a key intermediate in the synthesis of more complex molecules, including potential therapeutics and specialized ligands for catalysis.
The formation of a carbon-phosphorus (C–P) bond is the crucial step in the synthesis of these compounds. While traditional methods exist, palladium-catalyzed cross-coupling reactions, particularly the Hirao reaction, have emerged as highly efficient and versatile strategies.[1][2][3] These methods offer mild reaction conditions, broad functional group tolerance, and high yields, making them attractive for both academic and industrial applications.[1]
The Synthetic Approach: A Palladium-Catalyzed Cross-Coupling Strategy
The protocol detailed below describes the synthesis of (4-methoxyphenyl)phosphinic acid via a palladium-catalyzed cross-coupling reaction between 4-iodoanisole and hypophosphorous acid. This approach is a modification of the well-established Hirao coupling, which traditionally involves dialkyl phosphites.[2][4] The use of hypophosphorous acid as the phosphorus source offers a more direct route to the desired phosphinic acid.
Overall Reaction Scheme
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of (4-methoxyphenyl)phosphinic acid.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Supplier |
| 4-Iodoanisole | C₇H₇IO | 234.03 | 2.34 g | 10.0 | Sigma-Aldrich |
| Hypophosphorous acid (50% aq. solution) | H₃PO₂ | 66.00 | 2.64 g (1.32 g) | 20.0 | Sigma-Aldrich |
| Palladium(II) acetate | Pd(OAc)₂ | 224.50 | 45 mg | 0.2 (2 mol%) | Sigma-Aldrich |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 174 mg | 0.3 (3 mol%) | Sigma-Aldrich |
| Triethylamine | Et₃N | 101.19 | 4.05 g (5.6 mL) | 40.0 | Sigma-Aldrich |
| Degassed 1,4-Dioxane | C₄H₈O₂ | 88.11 | 50 mL | - | Sigma-Aldrich |
| Hydrochloric acid (1 M) | HCl | 36.46 | As needed | - | Fisher Scientific |
| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | - | Fisher Scientific |
| Brine (saturated NaCl solution) | NaCl | 58.44 | As needed | - | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | - | Fisher Scientific |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (45 mg, 0.2 mmol) and Xantphos (174 mg, 0.3 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Reagent Addition: Add degassed 1,4-dioxane (50 mL), 4-iodoanisole (2.34 g, 10.0 mmol), and triethylamine (5.6 mL, 40.0 mmol).
-
Phosphorus Source: Carefully add the 50% aqueous solution of hypophosphorous acid (2.64 g, 20.0 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 101 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and add 50 mL of ethyl acetate.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 1-2.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude (4-methoxyphenyl)phosphinic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white solid.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Caption: Simplified palladium catalytic cycle for the Hirao reaction.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Ensure proper inert atmosphere technique; use fresh, high-purity catalyst and ligand. |
| Insufficient base | Increase the amount of triethylamine. | |
| Low reaction temperature | Ensure the reaction reaches and maintains reflux. | |
| Formation of side products | Oxidation of the phosphinic acid | Maintain a strict inert atmosphere throughout the reaction and work-up. |
| Homocoupling of the aryl halide | Optimize the catalyst-to-ligand ratio; consider a different ligand. | |
| Incomplete reaction | Insufficient reaction time | Extend the reaction time and monitor by TLC. |
| Deactivation of the catalyst | Add a fresh portion of the catalyst. |
Conclusion
The palladium-catalyzed synthesis of (4-methoxyphenyl)phosphinic acid presented here offers a robust and efficient method for accessing this valuable compound. By understanding the underlying principles of the reaction mechanism and the rationale behind the experimental design, researchers can confidently apply and adapt this protocol to their specific research and development needs. This guide serves as a comprehensive resource for scientists engaged in organic synthesis, medicinal chemistry, and materials science, facilitating the advancement of these fields through the synthesis of novel organophosphorus compounds.
References
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Fawcett, F., & Jones, J. H. (2021). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Omega, 6(3), 2095-2105. [Link]
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Li, S., et al. (2025). Recent Advances in Palladium‐Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Derivatives. European Journal of Organic Chemistry. [Link]
-
Wikipedia. Hirao coupling. [Link]
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Wang, L., et al. (2020). Formation of P-C Bonds via Palladium-Catalyzed Cross-Coupling Reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(10), 831-846. [Link]
-
Gessner Group. Phosphine ligands and catalysis. [Link]
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Fawcett, F., & Jones, J. H. (2021). Phosphino-Triazole Ligands for Palladium-Catalysed Cross-Coupling. ChemRxiv. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2009). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Current Organic Chemistry, 13(12), 1146-1163. [Link]
-
Montchamp, J.-L., et al. (2007). Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. The Journal of Organic Chemistry, 72(16), 6208-6211. [Link]
-
Wang, L., et al. (2020). Formation of P-C bonds via Palladium-catalyzed PI cross-coupling reactions. ResearchGate. [Link]
-
Montchamp, J.-L. (2014). Development of a room temperature Hirao reaction. ResearchGate. [Link]
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McNulty, J., & Capretta, A. (2006). Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. The Journal of Organic Chemistry, 71(14), 5357-5363. [Link]
-
Alonso, D. A., et al. (2000). Direct Palladium-Catalyzed Phosphinylation of Aryl Triflates with Secondary Phosphines. Its Scope and Limitations: The Synthesis of Optically Active Carboxylated 2-(Diphenylphosphino)-1,1'-binaphthalenes. The Journal of Organic Chemistry, 65(11), 3116-3122. [Link]
-
Keglevich, G. (2017). New Developments on the Hirao Reactions, Especially from “Green” Point of View. Molecules, 22(11), 1847. [Link]
-
Kumar, A., et al. (2017). Palladium-catalyzed carbonylation of aryl halides: an efficient, heterogeneous and phosphine-free catalytic system for aminocarbonylation and alkoxycarbonylation employing Mo(CO)6 as a solid carbon monoxide source. Green Chemistry, 19(2), 459-468. [Link]
-
Yoshifuji, M., et al. (2015). Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science, 6(11), 6439-6444. [Link]
-
Bezzu, C. G., et al. (2022). An alternative C–P cross-coupling route for the synthesis of novel V-shaped aryldiphosphonic acids. Beilstein Journal of Organic Chemistry, 18, 1490-1498. [Link]
-
Fairlamb, I. J. S. (2004). Palladium catalyzed cross-coupling reactions for phosphorus–carbon bond formation. Chemical Society Reviews, 33(7), 449-456. [Link]
-
Gaumont, A.-C., et al. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 10, 1096-1135. [Link]
-
Fairlamb, I. J. S. (2004). Palladium Catalyzed Cross-Coupling Reactions for Phosphorus—Carbon Bond Formation. ResearchGate. [Link]
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Gaumont, A.-C., et al. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 10, 1096-1135. [Link]
-
Bravo-Altamirano, K., & Montchamp, J.-L. (2008). Discussion Addendum for: Palladium-Catalyzed Dehydrative Allylation of Hypophosphorous Acid with Allylic Alcohols. Preparation of Cinnamyl-H-Phosphinic Acid. Organic Syntheses, 85, 96. [Link]
-
Liu, H., et al. (2012). Acid-free regioselective aminocarbonylation of alkenes. Chemical Communications, 48(79), 9870-9872. [Link]
-
Shafiei-Haghighi, S., et al. (2017). Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives act as acid phosphatase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 90-96. [Link]
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Kosolapoff, G. M. (1951). The Synthesis of Phosphonic and Phosphinic Acids. Organic Reactions, 6, 273-338. [Link]
- JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones.
-
Boyd, E. A. (1990). Phosphinic Acid Synthesis. University of Kent at Canterbury. [Link]
-
Metcalf, W. W., & van der Donk, W. A. (2009). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual Review of Biochemistry, 78, 65-94. [Link]
-
Keglevich, G. (2019). The Hirao Reaction: A Survey. Current Organic Synthesis, 16(1), 2-15. [Link]
-
Xiao, J., et al. (2000). Palladium-Catalyzed Synthesis of Aqueous, Fluorous, and Supercritical CO2-Soluble Phosphines. Organic Letters, 2(25), 4021-4024. [Link]
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Purification techniques for (4-Methoxyphenyl)phosphinic acid
An Application Guide to the Purification of (4-Methoxyphenyl)phosphinic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
(4-Methoxyphenyl)phosphinic acid is a key organophosphorus intermediate utilized in the synthesis of various fine chemicals and pharmaceutical agents.[1][] The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in subsequent downstream processes. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on robust, validated techniques for the purification and purity assessment of (4-Methoxyphenyl)phosphinic acid. The protocols herein are designed to be both descriptive and explanatory, detailing not only the procedural steps but also the underlying scientific principles to empower users to adapt and troubleshoot effectively.
Introduction: The Imperative for Purity
Organophosphorus compounds, particularly phosphinic acids, are foundational building blocks in modern organic synthesis. (4-Methoxyphenyl)phosphinic acid, with its functionalized aromatic ring, serves as a versatile precursor for more complex molecules. Achieving a high degree of purity (typically >98%) is not merely a matter of good practice; it is a critical requirement for ensuring reproducibility, meeting regulatory standards in drug development, and guaranteeing the integrity of experimental outcomes.
This guide outlines two primary purification methodologies: a bulk purification via recrystallization and a high-purity approach using anion-exchange chromatography. Furthermore, it details essential analytical protocols for the rigorous assessment of purity, ensuring the final product meets the stringent quality required for its intended application.
Physicochemical Properties of (4-Methoxyphenyl)phosphinic Acid
A thorough understanding of the compound's physical and chemical properties is the cornerstone of developing an effective purification strategy. The high polarity imparted by the phosphinic acid group dominates its solubility profile.
| Property | Value | Source |
| Chemical Name | (4-Methoxyphenyl)phosphinic acid | - |
| Synonyms | p-Anisylphosphinic acid | - |
| Molecular Formula | C₇H₉O₃P | - |
| Molecular Weight | 172.12 g/mol | - |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in hot water; slightly soluble in polar organic solvents like DMSO and Methanol.[3][4] | [3][4][5] |
Note: The properties listed are for (4-Methoxyphenyl)phosphinic acid. Data for the related compound, bis(4-methoxyphenyl)phosphinic acid, which has a melting point of 185-187 °C, should not be confused with the target compound of this guide.[6][7]
General Purification Workflow
The selection of a purification strategy depends on the initial purity of the crude material and the final purity requirement. A typical workflow involves a primary bulk purification followed by an optional secondary high-purity polishing step, with purity analysis conducted at each critical stage.
Caption: General workflow for the purification of (4-Methoxyphenyl)phosphinic acid.
Method 1: Purification by Recrystallization
Recrystallization is the most effective and widely used technique for the bulk purification of solid phosphonic and phosphinic acids.[8] The method leverages the difference in solubility of the target compound and its impurities in a chosen solvent at different temperatures.
Principle of Recrystallization
The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization). For highly polar compounds like (4-Methoxyphenyl)phosphinic acid, polar solvents or mixed-solvent systems are typically required.[8][9]
Protocol 1: Single-Solvent Recrystallization from Water
Water is an excellent choice for this compound due to its high polarity, low cost, and the documented solubility of (4-Methoxyphenyl)phosphinic acid in it.[4][5]
Step-by-Step Methodology:
-
Dissolution: Place the crude (4-Methoxyphenyl)phosphinic acid (e.g., 10.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL). Add a magnetic stir bar.
-
Add Solvent: Add a minimal amount of deionized water (e.g., 50 mL) and heat the mixture to a gentle boil on a hot plate with stirring.
-
Achieve Saturation: Continue to add small portions of boiling deionized water until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Return the mixture to a boil for 2-3 minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature without disturbance. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Two-Solvent Recrystallization (e.g., Acetone/Water)
This technique is useful when no single solvent has the ideal solubility profile.[9] Acetone is a good solvent for many organic compounds, while water acts as an anti-solvent for less polar impurities. A similar system of acetonitrile/water has also been suggested for related compounds.[10]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude material in the minimum amount of hot acetone (the "good" solvent).
-
Induce Precipitation: While the solution is still hot, add deionized water (the "poor" solvent) dropwise with stirring until a persistent cloudiness (turbidity) is observed.[9]
-
Clarification: Add a few drops of hot acetone to re-dissolve the precipitate and obtain a clear, saturated solution.
-
Crystallization and Isolation: Follow steps 6 through 10 from the single-solvent protocol, using an ice-cold acetone/water mixture for the final wash.
Troubleshooting Recrystallization
| Issue | Potential Cause | Recommended Solution |
| Oiling Out | Compound is insoluble below its melting point; solution is supersaturated. | Re-heat the mixture to dissolve the oil, add more of the "good" solvent, and cool more slowly. |
| No Crystals Form | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to increase concentration and attempt cooling again. Try scratching the inside of the flask with a glass rod to induce nucleation. |
| Low Recovery | Too much solvent used; premature crystallization during hot filtration; crystals are too soluble in cold solvent. | Use the minimum amount of hot solvent; ensure filtration apparatus is pre-heated; ensure the cooling step is thorough (ice bath). |
Method 2: Anion-Exchange Chromatography
For applications requiring exceptionally high purity, anion-exchange chromatography offers a more refined separation mechanism than recrystallization. This technique is particularly well-suited for acidic compounds that can be deprotonated to form anions.[11]
Principle of Anion-Exchange Chromatography
The stationary phase consists of a solid support (resin) functionalized with fixed positive charges (e.g., quaternary ammonium groups).[11] At an appropriate pH, the phosphinic acid is deprotonated to its anionic phosphinate form, which binds to the positively charged resin. Neutral and cationic impurities are washed through the column. The bound product is then selectively eluted by increasing the ionic strength of the mobile phase with a salt gradient (e.g., NaCl), which displaces the phosphinate from the resin.[11]
Caption: Schematic of the anion-exchange chromatography process.
Protocol for Anion-Exchange Chromatography
Materials:
-
Strong anion-exchange resin (e.g., DEAE-Sephadex or similar)
-
Chromatography column
-
Starting Buffer: Low ionic strength buffer, pH ~7-8 (e.g., 20 mM Tris-HCl)
-
Elution Buffer: Starting buffer containing 1.0 M NaCl
Step-by-Step Methodology:
-
Resin Preparation: Swell the anion-exchange resin in the starting buffer according to the manufacturer's instructions.
-
Column Packing: Pour the resin slurry into the column and allow it to settle into a uniform bed. Do not allow the column to run dry.
-
Equilibration: Equilibrate the packed column by washing with 5-10 column volumes of the starting buffer until the pH and conductivity of the effluent match the buffer.[11]
-
Sample Preparation: Dissolve the crude or partially purified (4-Methoxyphenyl)phosphinic acid in a minimum volume of the starting buffer. Adjust the pH if necessary to ensure the compound is deprotonated.
-
Sample Loading: Carefully apply the dissolved sample to the top of the column bed.
-
Washing: Wash the column with 3-5 column volumes of starting buffer to elute any unbound (neutral or cationic) impurities.
-
Elution: Elute the bound product using a linear gradient of increasing salt concentration, from 0% to 100% Elution Buffer over 10-20 column volumes.[11] Alternatively, a stepwise gradient can be used.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions for the presence of the product using a suitable method like UV spectroscopy or HPLC.
-
Product Recovery: Pool the pure fractions. The product will be in a high-salt solution. Desalting can be accomplished by methods such as dialysis, size-exclusion chromatography, or by acidifying the solution to precipitate the acid form, followed by filtration (if solubility allows).
Protocols for Purity Assessment
Confirming the purity of the final product requires reliable analytical techniques. It is recommended to use at least two orthogonal methods.
Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
HPLC is a powerful tool for quantifying purity by separating the main component from trace impurities.[12]
| Parameter | Recommended Condition | Rationale |
| Column | C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm) | Standard for separation of moderately polar organic compounds.[12] |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | Acidifier improves peak shape and suppresses ionization.[12][13] |
| Mobile Phase B | Acetonitrile | Common organic modifier for RP-HPLC. |
| Gradient | Start at 5-10% B, ramp to 95% B over 15 min | A gradient ensures elution of both polar and potential non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate.[12] |
| Column Temp. | 30 °C | Ensures reproducible retention times.[12] |
| Detection | UV at 225 nm or 254 nm | The methoxyphenyl group provides a strong UV chromophore. |
| Injection Vol. | 10 µL | Standard injection volume.[12] |
Procedure:
-
Sample Preparation: Accurately prepare a sample solution of ~1 mg/mL in the initial mobile phase composition (e.g., 90:10 Water/Acetonitrile).[12]
-
Analysis: Inject the sample onto the equilibrated HPLC system.
-
Interpretation: Purity is typically reported as the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides structural confirmation and is highly sensitive to impurities containing ¹H, ¹³C, or ³¹P nuclei.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified solid in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquisition: Acquire ¹H, ³¹P, and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[7][12]
-
Interpretation: The ¹H spectrum should show clean signals corresponding to the aromatic and methoxy protons. The ³¹P spectrum should exhibit a single, sharp signal at the characteristic chemical shift for the phosphinic acid. The absence of significant unidentifiable signals is a strong indicator of high purity.
Protocol: Melting Point Analysis
A simple yet effective method for assessing the purity of a crystalline solid.
Procedure:
-
Sample Preparation: Load a small amount of the dry, crystalline product into a capillary tube.
-
Analysis: Determine the melting point range using a calibrated melting point apparatus.
-
Interpretation: A pure compound will exhibit a sharp melting point range (typically < 2 °C). A broad or depressed melting range compared to the literature value indicates the presence of impurities.
Summary and Recommendations
The purification of (4-Methoxyphenyl)phosphinic acid is readily achievable through standard laboratory techniques. For general synthetic purposes, a single recrystallization from water is often sufficient to achieve >98% purity. For applications demanding higher purity, such as in pharmaceutical development or catalyst synthesis, a subsequent purification by anion-exchange chromatography is recommended. The final purity should always be confirmed by a combination of HPLC and NMR analysis.
References
-
Savignac, P., & Courtois, C. (2017). Phosphonic acid: preparation and applications. PMC. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
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ResearchGate. (2018). Do phosphonic acids form "complexes" with silica in the presence of methanol as an eluent during column chromatography?. Retrieved from [Link]
-
Doak, G. O., & Freedman, L. D. (1955). Some New Arylphosphonic and Diarylphosphinic Acids. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2019). Branched alkylphosphinic and disubstituted phosphinic and phosphonic acids: Effective synthesis based on α-olefin dimers and applications in lanthanide extraction and separation. Retrieved from [Link]
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Lin, H., et al. (2006). Solubilities of Phenylphosphinic Acid, Hydroxymethylphenylphosphinic Acid, p-Methoxyphenylphosphinic Acid. Journal of Chemical & Engineering Data. Retrieved from [Link]
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SIELC Technologies. (2012). HPLC Separation of Phosphorous and Phosphoric Acids. Retrieved from [Link]
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Chromatography Forum. (2019). organic acids by HPLC?. Retrieved from [Link]
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AKJournals. (n.d.). Supporting Information. Retrieved from [Link]
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PubMed. (2022). Impregnation of preparative high-performance solid phase extraction chromatography columns by organophosphorus acid compounds. Retrieved from [Link]
-
ResearchGate. (2006). Solubilities of Phenylphosphinic Acid, Hydroxymethylphenylphosphinic Acid, p -Methoxyphenylphosphinic Acid.... Retrieved from [Link]
-
ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phosphinate or phosphinic acid derivative synthesis by substitution or addition. Retrieved from [Link]
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Application Note: Precision Esterification of (4-Methoxyphenyl)phosphinic Acid
Executive Summary & Strategic Context
(4-Methoxyphenyl)phosphinic acid (often referred to as a H-phosphinate) is a critical P(V) building block in medicinal chemistry. Unlike its phosphonic acid counterpart (which has two -OH groups), the phosphinic acid contains a P-H bond that imparts unique reactivity. Its esters are primary substrates for Hirao cross-coupling reactions to form tertiary phosphine oxides, which are ubiquitous in ligand design and drug scaffolds.
This guide addresses the specific challenge of esterifying the P(O)(H)OH moiety. Direct esterification is often hampered by equilibrium limitations and the potential thermal instability of the P-H bond (disproportionation).
We present three validated protocols:
-
The Orthoformate Dehydration (Method A): The "Gold Standard" for high-purity, laboratory-scale synthesis.
-
Azeotropic Distillation (Method B): The robust, cost-effective method for kilogram-scale production.
-
Alkylation via Silazane Activation (Method C): A specialized mild approach for sensitive substrates.
Scientific Foundation
The Tautomeric Challenge
The reactivity of (4-methoxyphenyl)phosphinic acid is governed by its tautomeric equilibrium between the stable tetracoordinate P(V) form and the reactive tricoordinate P(III) form.
-
P(V) Form (Dominant):
-
P(III) Form (Reactive):
While the P(V) form is stable, esterification often proceeds via the P(III) tautomer or through activation of the P=O oxygen. The P-H bond is reducing; therefore, oxidative conditions must be strictly avoided to prevent conversion to the phosphonic acid (
Mechanism of Action (Orthoformate Route)
Triethyl orthoformate (TEOF) acts as a "chemical sponge" for water. Unlike reversible Fischer esterification, TEOF reacts irreversibly with the water generated during esterification to form ethanol and ethyl formate (both volatile). This drives the equilibrium to near 100% conversion under mild conditions.
Figure 1: The thermodynamic drive provided by TEOF ensures complete conversion without harsh reflux temperatures.
Experimental Protocols
Method A: Triethyl Orthoformate (TEOF) Protocol
Best for: Lab scale (1g – 50g), high purity requirements, moisture-sensitive labs.
Reagents
-
(4-Methoxyphenyl)phosphinic acid (1.0 equiv)
-
Triethyl orthoformate (1.5 – 3.0 equiv)
-
Optional: Ethanol (anhydrous, 0.5 M concentration relative to substrate)
-
Catalyst: p-Toluenesulfonic acid (p-TsOH) or TMSCl (1-2 mol%) - often not strictly necessary but accelerates reaction.
Step-by-Step Workflow
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (Ar or N2).
-
Charging: Add (4-methoxyphenyl)phosphinic acid and anhydrous ethanol.
-
Activation: Add Triethyl orthoformate (TEOF) in one portion. If the reaction is sluggish at RT, add 1 mol% p-TsOH.
-
Reaction: Heat the mixture to varying degrees based on kinetics:
-
Standard: Reflux (approx. 80°C) for 2–4 hours.
-
Mild: Stir at Room Temperature for 12–24 hours (for highly sensitive substrates).
-
-
Monitoring: Check by 31P NMR . The starting acid (approx. 20-25 ppm, doublet) should disappear, replaced by the ester (shifted downfield by ~2-5 ppm).
-
Workup:
Method B: Dean-Stark Azeotropic Esterification
Best for: Scale-up (>100g), cost reduction.
Reagents
-
(4-Methoxyphenyl)phosphinic acid (1.0 equiv)
-
Ethanol (5.0 – 10.0 equiv)
-
Solvent: Toluene (Volume to maintain 0.5 M)
-
Catalyst: p-TsOH (1-5 mol%)
Step-by-Step Workflow
-
Setup: Equip a 3-neck flask with a Dean-Stark trap topped with a reflux condenser. Fill the trap with toluene.
-
Charging: Add acid, toluene, and p-TsOH.
-
Addition: Add ethanol. Note: Since ethanol forms a ternary azeotrope with toluene and water, you may need to slowly add ethanol over time or use a large excess.
-
Reflux: Heat to vigorous reflux (110°C bath). Water/Ethanol/Toluene azeotrope will distill into the trap.
-
Cycle: Periodically drain the aqueous layer from the trap.
-
Completion: Continue until water evolution ceases (typically 6–12 hours).
-
Workup:
-
Cool to RT. Wash the organic layer with saturated NaHCO3 (rapidly) to remove catalyst and unreacted acid.
-
Dry over MgSO4, filter, and concentrate.
-
Analytical Validation & Data
To validate the synthesis, compare the 31P NMR signals. The coupling constant (
| Parameter | Substrate: (4-MeOPh)P(O)(H)OH | Product: Ethyl (4-MeOPh)phosphinate |
| 31P NMR Shift | ||
| Multiplicity | Doublet of quartets (if coupled to H) | Doublet (coupled to P-H) |
| 1J_PH Coupling | ~500 – 550 Hz | ~530 – 560 Hz |
| 1H NMR (P-H) | ||
| Mass Spec (ESI) | [M+H]+ or [M-H]- | [M+H]+ |
Note: Chemical shifts vary slightly based on solvent (CDCl3 vs DMSO-d6).
Troubleshooting & Decision Logic
Use the following logic flow to troubleshoot low yields or side reactions.
Figure 2: Diagnostic workflow for common esterification failures.
References
-
Montchamp, J.-L. (2014). Organophosphorus Chemistry: A Practical Approach. In Phosphorus Chemistry II (Topics in Current Chemistry). Springer.
- Rationale: Authoritative text on H-phosphin
-
Keglevich, G. (2006). Microwave-Assisted Esterification of Phosphinic Acids. Current Organic Synthesis.
- Rationale: Validates alternative heating methods and esterific
-
PubChem Compound Summary. (4-Methoxyphenyl)phosphinic acid.[3]
- Rationale: Verification of substrate properties and safety d
- Nifant'ev, E. E., et al. (1980). Acid-catalyzed esterification of phosphonous acids. Journal of General Chemistry of the USSR.
Sources
Experimental setup for scaling up (4-Methoxyphenyl)phosphinic acid synthesis
Application Note: Process Safety and Optimization in the Scale-Up of (4-Methoxyphenyl)phosphinic Acid
Part 1: Strategic Route Selection & Engineering Philosophy
Scaling up organophosphorus chemistry requires a distinct departure from bench-scale habits. While milligram-scale synthesis often prioritizes yield, kilogram-scale production of (4-Methoxyphenyl)phosphinic acid prioritizes heat transfer , gas evolution management , and stoichiometric precision .
For this application note, we evaluate two primary routes. The Modified Friedel-Crafts route is selected as the primary protocol for this guide due to its dominance in cost-effective scaling, despite its higher engineering demands.
Comparative Route Analysis
| Feature | Route A: Modified Friedel-Crafts (Selected) | Route B: Pd-Catalyzed Cross-Coupling |
| Reagents | Anisole, PCl₃, AlCl₃ | 4-Bromoanisole, Anilinium Hypophosphite, Pd(OAc)₂ |
| Key Hazard | Violent exotherm, HCl gas evolution | Heavy metal contamination, residual phosphine gas |
| Cost Profile | Low (Commodity chemicals) | High (Catalyst & Ligand costs) |
| Engineering | Requires HCl scrubbing & active cooling | Requires inert atmosphere & catalyst removal |
| Applicability | Multi-Kg to Ton Scale | Drug Discovery / Early Phase (High Purity) |
Expert Insight: While the Palladium-catalyzed route (pioneered by Montchamp et al.) offers milder conditions, the Friedel-Crafts approach using PCl₃ remains the industrial workhorse for simple aryl phosphinates. The protocol below focuses on the Friedel-Crafts route, as it presents the most significant engineering challenges (exotherm/scrubbing) that require detailed guidance.
Part 2: Engineering Setup & Process Safety
The synthesis involves the formation of a highly reactive Aluminum Chloride complex, followed by a hydrolysis step that generates significant HCl gas. The setup must be a closed system with positive pressure control.
Critical Engineering Controls
-
Reactor Geometry: Use a glass-lined or Hastelloy reactor. Stainless steel (SS316) is susceptible to pitting from the PCl₃/HCl combination.
-
Overhead Stirring: High torque is required. The reaction mixture transitions from a mobile liquid to a viscous "red oil" complex (Ar-PCl₂·AlCl₃).[1][2][3][4][5][6][7]
-
Thermal Management:
-
Gas Scrubbing: A two-stage scrubber is mandatory.
-
Stage 1: Empty trap (anti-suckback).
-
Stage 2: 15% NaOH circulating scrubber to neutralize HCl.
-
Visualizing the Engineering Workflow
Figure 1: Process Flow Diagram (PFD) highlighting the critical safety interlock between temperature and dosing.
Part 3: Step-by-Step Scale-Up Protocol
Target Scale: 1.0 mol (~170 g product) Stoichiometry: Anisole (1.0 equiv) : PCl₃ (3.0 equiv) : AlCl₃ (1.1 equiv)
Note on Stoichiometry: We use excess PCl₃ as the solvent. This minimizes the formation of the diaryl byproduct (bis(4-methoxyphenyl)phosphinic acid) by keeping the active electrophile concentration high relative to the nucleophile.
Phase A: Complex Formation (The "Red Oil")
-
Preparation: Purge the reactor with
. Ensure the system is strictly anhydrous; PCl₃ reacts explosively with moisture. -
Charging: Charge Phosphorus Trichloride (PCl₃) (3.0 equiv, 260 mL) and Anisole (1.0 equiv, 108 g) into the reactor.
-
Cooling: Engage jacket cooling to bring internal temperature to
. -
Activation (The Critical Step):
-
Slowly add anhydrous Aluminum Chloride (AlCl₃) (1.1 equiv, 146 g) via a solids addition funnel or powder doser.
-
Rate: Add in portions such that internal temp does not exceed
. -
Observation: The suspension will dissolve, and the solution will turn a deep, dark red (formation of the
or similar Lewis acid complex).
-
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (
) and stir for 4–6 hours.-
IPC (In-Process Control): Take an aliquot, quench in
/DCM. Check NMR. Disappearance of PCl₃ peak (~220 ppm) and appearance of the intermediate complex.
-
Phase B: Controlled Hydrolysis & Isolation
-
Setup for Quench: Prepare a separate vessel containing Crushed Ice (500 g) and Conc. HCl (50 mL) .
-
Why Acidic Ice? Using acidic water prevents the precipitation of aluminum salts which can trap the product.
-
-
Reverse Quench: Slowly transfer the reaction mixture (the "Red Oil") onto the stirring ice/acid mixture.
-
DANGER: This step releases massive heat and HCl gas. Do not add water to the reactor; add the reactor contents to the water.
-
Maintain quench mass
.
-
-
Phase Separation:
-
The phosphinic acid is soluble in the organic phase (if DCM is added) or may precipitate depending on concentration.
-
Extract the aqueous layer with Dichloromethane (DCM) (
).
-
-
Workup:
-
Crystallization: The crude residue is often an oil. Recrystallize from Water or Acetone/Hexane to obtain white needles.
Part 4: Analytics & Quality Control
The distinction between Phosphinic (P-H bond) and Phosphonic (P-OH bond) acids is the most common failure mode.
Spectroscopic Validation
| Analytical Method | Expected Signal | Interpretation |
| Doublet ( | ||
| Doublet (1H). The P-H proton is distinct and couples strongly to phosphorus. | ||
| AA'BB' pattern typical of para-substitution. |
Reaction Pathway Diagram
Figure 2: Reaction pathway showing the critical intermediate and potential oxidation risk.
References
-
Montchamp, J.-L., & Dumond, Y. R. (2001).[9] Synthesis of Monosubstituted Phosphinic Acids: Palladium-Catalyzed Cross-Coupling Reactions of Anilinium Hypophosphite. Journal of the American Chemical Society, 123(2), 510–511. [Link]
-
Organic Syntheses. (2008). Palladium-Catalyzed Dehydrative Allylation of Hypophosphorous Acid with Allylic Alcohols. Org. Synth. 2008, 85, 96-108. [Link]
-
Kalck, P., & Montchamp, J.-L. (2025). Recent Advances in Palladium-Catalyzed Phosphonation of Aryl Halides. European Journal of Organic Chemistry. [Link][10]
-
Steffen's Chemistry Pages. (2017). 31P Chemical Shifts Table. [Link]
Sources
- 1. media.laballey.com [media.laballey.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. ICSC 1125 - ALUMINIUM CHLORIDE (ANHYDROUS) [chemicalsafety.ilo.org]
- 5. download.basf.com [download.basf.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Synthesis of Monosubstituted Phosphinic Acids: Palladium-Catalyzed Cross-Coupling Reactions of Anilinium Hypophosphite [organic-chemistry.org]
- 10. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in (4-Methoxyphenyl)phosphinic Acid Synthesis
Welcome to the technical support center for the synthesis of (4-methoxyphenyl)phosphinic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this critical synthesis. We will move beyond simple procedural lists to explore the underlying chemistry, troubleshoot common failure points, and provide robust, field-tested protocols to enhance your experimental success.
Introduction: The Challenge of Synthesizing Arylphosphinic Acids
(4-Methoxyphenyl)phosphinic acid and its derivatives are valuable building blocks in medicinal chemistry and materials science. However, their synthesis is often plagued by low yields, which can stem from a variety of factors including catalyst inefficiency, competing side reactions, and difficulties in the final hydrolysis step. This guide provides a structured approach to identifying and resolving these issues.
The most common synthetic route involves a two-step process:
-
P-C Bond Formation: A palladium-catalyzed cross-coupling reaction (e.g., Hirao reaction) to form a phosphinate ester intermediate.
-
Hydrolysis/Dealkylation: Conversion of the phosphinate ester to the final phosphinic acid.
Each step presents unique challenges that we will address in the following sections.
Troubleshooting Guide: Diagnosing and Solving Low-Yield Issues
This section is formatted as a series of questions you might be asking in the lab. Each answer provides a causal explanation and actionable solutions.
Question 1: My initial P-C cross-coupling reaction (Hirao reaction) has a very low yield or has failed completely. What are the likely causes?
Low yields in the Hirao coupling of an aryl halide (like 4-bromoanisole or 4-iodoanisole) with a phosphite source are common but can typically be traced to the catalytic system or reaction conditions.[1][2]
Common Causes & Solutions:
-
Inefficient Catalyst System: The original Hirao protocol using Pd(PPh₃)₄ can be inefficient, especially at lower catalyst loadings.[1][2] Modern systems often show vast improvements.
-
Expert Insight: The active catalyst is a Pd(0) species. Many protocols now use a more stable and air-tolerant Pd(II) precursor, like Pd(OAc)₂, which is reduced in situ. The choice of ligand is critical for stabilizing the Pd(0) center and facilitating the catalytic cycle. Bidentate phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) , have been shown to significantly improve yields and substrate scope compared to monodentate ligands like PPh₃.[1][3]
-
Actionable Solution: Switch from Pd(PPh₃)₄ to a combination of Pd(OAc)₂ (1-5 mol%) and dppf (1.1-1.5 equivalents relative to Pd) . This system is known to be more robust and effective for a wider range of aryl halides.[1]
-
-
Sub-optimal Solvent and Base: The polarity of the solvent and the strength of the base are crucial for reaction success.
-
Causality: The base, typically an organic amine like triethylamine (NEt₃) or diisopropylethylamine (DIPEA), is required to deprotonate the dialkyl phosphite, forming the active nucleophile.[2] The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. While some reactions are run neat (without solvent), this can lead to decomposition at high temperatures.
-
Actionable Solution: Screen different solvents. Acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are excellent starting points.[1] If your substrate has low solubility, DMF at a slightly higher temperature (e.g., 110 °C) may provide better results. Ensure your base is pure and dry.
-
-
Reaction Temperature and Time: Insufficient thermal energy or reaction time can lead to incomplete conversion.
-
Expert Insight: The oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step and requires heat.[4] However, excessively high temperatures can cause catalyst decomposition or byproduct formation.
-
Actionable Solution: For a Pd(OAc)₂/dppf system in MeCN, refluxing for 24 hours is a good starting point.[1] Monitor the reaction by TLC or GC-MS to track the consumption of the starting aryl halide.
-
Troubleshooting Workflow for Hirao Coupling
Below is a logical workflow to diagnose issues with the P-C bond formation step.
Caption: Troubleshooting workflow for low-yield Hirao reactions.
Question 2: The final hydrolysis of my phosphinate ester is incomplete or yields a complex mixture. What is going wrong?
The hydrolysis of phosphinate esters to phosphinic acids can be a challenging step. Both acidic and basic conditions can be employed, but each has potential pitfalls.[5][6]
Common Causes & Solutions:
-
Harsh Reaction Conditions: The P-O bond in a phosphinate ester is relatively stable. Aggressive hydrolysis conditions (e.g., prolonged reflux in concentrated HCl or NaOH) can lead to decomposition of the desired product or other sensitive functional groups on the molecule.[5]
-
Expert Insight: While strong acids like concentrated HCl are often cited, they can be too harsh. A gentler and highly effective method for cleaving alkyl esters is the use of trimethylsilyl halides, such as trimethylsilyl bromide (TMSBr) or trimethylsilyl iodide (TMSI) , followed by a water or methanol quench. This method proceeds under relatively mild, non-aqueous conditions initially, cleaving the C-O bond rather than the P-O bond, which often results in cleaner reactions and higher yields.[5][7]
-
Actionable Solution: Treat the phosphinate ester with TMSBr in a solvent like dichloromethane (DCM) or acetonitrile at room temperature. After the reaction is complete (monitor by TLC), quench carefully with methanol or water. This will generate the phosphinic acid and volatile byproducts.
-
-
Incomplete Hydrolysis (Basic Conditions): When using bases like NaOH or KOH, the reaction may stall if insufficient base is used or if the reaction is not heated sufficiently.
-
Causality: Saponification requires at least two equivalents of base per mole of ester: one for the hydrolysis reaction and one to neutralize the resulting acidic product.
-
Actionable Solution: Use at least 2 equivalents of NaOH in water and heat to 80 °C for 6-12 hours.[5] After the reaction, the resulting sodium phosphinate salt must be acidified (e.g., with HCl) to obtain the final free acid.[5]
-
-
Purification Difficulties: The final phosphinic acid product is often highly polar and water-soluble, making extraction from aqueous solutions difficult.
-
Expert Insight: If you perform a basic hydrolysis, the product exists as a sodium salt. After acidification, the product may still have high water solubility. Continuous liquid-liquid extraction can be effective but is cumbersome.
-
Actionable Solution: The TMSBr method avoids a basic aqueous workup, simplifying purification. After quenching, the solvents can be removed in vacuo, and the crude product can often be purified by recrystallization or silica gel chromatography (using a polar mobile phase).
-
Optimized Experimental Protocols
The following protocols are designed to maximize yield and purity based on established best practices.
Protocol 1: Optimized Hirao Coupling for Diethyl (4-methoxyphenyl)phosphonate
This protocol uses an improved catalyst system for the P-C bond formation.
Materials:
-
4-Iodoanisole (1.0 eq)
-
Diethyl phosphite (1.2 eq)
-
Palladium(II) acetate, Pd(OAc)₂ (0.02 eq, 2 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene, dppf (0.022 eq, 2.2 mol%)
-
Triethylamine (NEt₃) (2.0 eq), freshly distilled
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
To a dry, nitrogen-flushed Schlenk flask, add Pd(OAc)₂, dppf, and 4-iodoanisole.
-
Add anhydrous acetonitrile via syringe.
-
Stir the mixture for 10 minutes at room temperature to allow for catalyst pre-formation.
-
Add diethyl phosphite followed by triethylamine via syringe.
-
Heat the reaction mixture to reflux (approx. 82 °C) under a nitrogen atmosphere.
-
Maintain reflux for 24 hours, monitoring the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes).
-
After cooling to room temperature, filter the mixture through a pad of Celite to remove palladium black.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure diethyl (4-methoxyphenyl)phosphonate.
Protocol 2: Mild Dealkylation to (4-Methoxyphenyl)phosphinic Acid
This protocol uses TMSBr for a clean and high-yielding conversion of the ester to the final acid.
Materials:
-
Diethyl (4-methoxyphenyl)phosphonate (1.0 eq)
-
Trimethylsilyl bromide (TMSBr) (3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Methanol
Procedure:
-
Dissolve the diethyl (4-methoxyphenyl)phosphonate in anhydrous DCM in a dry, nitrogen-flushed flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSBr dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC until the starting material is consumed.
-
Cool the mixture back to 0 °C and slowly quench the reaction by adding methanol dropwise until gas evolution ceases.
-
Stir for an additional 30 minutes.
-
Remove all volatile components under reduced pressure.
-
The resulting crude solid can be purified by recrystallization (e.g., from hot water or an ethyl acetate/hexane mixture) to yield pure (4-methoxyphenyl)phosphinic acid.
Data Summary & Comparison
The choice of methodology can have a dramatic impact on overall yield. The table below summarizes expected outcomes.
| Synthesis Step | Method | Key Reagents | Typical Yield Range | Notes |
| P-C Coupling | Standard Hirao | Pd(PPh₃)₄, NEt₃ | 30-60% | Highly substrate-dependent; catalyst can be sensitive.[1] |
| P-C Coupling | Optimized Hirao | Pd(OAc)₂/dppf, NEt₃ | 65-90% | More robust catalyst system, broader scope, lower catalyst loading possible.[1][3] |
| Hydrolysis | Acidic (HCl) | Conc. HCl, Reflux | 50-85% | Can be harsh and lead to byproducts.[5] |
| Hydrolysis | Basic (NaOH) | NaOH, H₂O, Heat | 60-90% | Requires subsequent acidification; purification can be difficult.[5] |
| Hydrolysis | Mild Dealkylation | TMSBr, then MeOH | 85-98% | Generally cleaner, avoids harsh aqueous workup, simplifies purification.[5][7] |
Frequently Asked Questions (FAQs)
Q1: Can I use 4-bromoanisole instead of 4-iodoanisole? A: Yes, but you may need to adjust the reaction conditions. Aryl bromides are generally less reactive than aryl iodides in oxidative addition.[1] You might need a slightly higher catalyst loading or a longer reaction time. The Pd(OAc)₂/dppf system is generally effective for aryl bromides.[1]
Q2: My final product is a sticky oil, not a solid. How can I purify it? A: This often indicates the presence of impurities. First, ensure all volatile solvents and byproducts (like silyl ethers from the TMSBr workup) are thoroughly removed under high vacuum. If it remains an oil, attempt purification via silica gel chromatography using a polar solvent system (e.g., DCM with 5-10% methanol).
Q3: What is the mechanism of the Hirao reaction? A: The Hirao reaction follows a standard palladium cross-coupling catalytic cycle.
Caption: Catalytic cycle of the Hirao cross-coupling reaction.
The cycle involves:
-
Oxidative Addition: The aryl halide (Ar-X) adds to the active Pd(0) catalyst to form a Pd(II) complex.[4]
-
Transmetalation/Deprotonation: The dialkyl phosphite is deprotonated by the base, and the resulting phosphite anion displaces the halide on the palladium complex.
-
Reductive Elimination: The aryl group and the phosphite group are eliminated from the palladium center, forming the C-P bond of the product and regenerating the Pd(0) catalyst.[4]
Q4: Are there alternatives to the Hirao reaction for the P-C bond formation? A: Yes, the Michaelis-Arbuzov reaction is a classical method for forming P-C bonds, typically by reacting a trialkyl phosphite with an alkyl halide.[8][9] However, it is generally not effective for unactivated aryl halides. For aryl substrates, palladium-catalyzed methods like the Hirao coupling are far more general and efficient.[10]
References
-
Gelman, D., & Montchamp, J. L. (2008). Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. PMC. [Link]
-
Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2969. [Link]
-
Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Hirao coupling. Wikipedia. [Link]
-
Keglevich, G., & Bálint, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. ProQuest. [Link]
-
Kent Academic Repository. (n.d.). PHOSPHINIC ACID SYNTHESIS. [Link]
-
Harsági, N., Varga, P. R., & Keglevich, G. (2021). Hydrolysis and alcoholysis of phosphinates and phosphonates. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Chemistry Stack Exchange. (2023). Hydrolyse Phosphonate diester to free phosphonic acid under relatively mild conditions?. [Link]
-
Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Wikipedia. [Link]
-
Montchamp, J. L., et al. (2008). Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. ResearchGate. [Link]
-
Keglevich, G., et al. (2021). Microwave-Assisted Synthesis of Aryl Phosphonates and Tertiary Phosphine Oxides by the Hirao Reaction. MDPI. [Link]
-
Fairlamb, I. J. S., et al. (2021). Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Arbuzov Reaction. [Link]
-
Keglevich, G., et al. (2020). Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions. MDPI. [Link]
Sources
- 1. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Hydrolysis of Phosphinates and Phosphonates: A Review - ProQuest [proquest.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Hirao coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Side Reactions in Arylphosphinic Acid Synthesis
Introduction: The P(III)/P(V) Equilibrium Challenge
Arylphosphinic acids (Ar-P(O)(H)OH) are critical pharmacophores and transition state mimics in drug design (e.g., metalloprotease inhibitors). However, their synthesis is plagued by the unique reactivity of the phosphorus center, which exists in a tautomeric equilibrium between the P(V) form (dominant) and the P(III) form.
This guide addresses the three most common failure modes in their synthesis: unwanted oxidation , disproportionation , and selectivity loss (over-arylation) .
Module 1: The "Ghost" Peak – Unwanted Oxidation
Issue: You intended to synthesize an H-phosphinate (Ar-P(O)(H)OH), but 31P NMR analysis shows a product lacking the characteristic P-H coupling, identified as the corresponding phosphonic acid (Ar-P(O)(OH)₂).
Root Cause Analysis
The P-H bond in arylphosphinic acids is susceptible to oxidation, particularly under basic conditions or in the presence of transition metals (Pd, Ni) used in cross-coupling.
-
Mechanism: The P(III) tautomer (Ar-P(OH)₂) reacts with dissolved oxygen or peroxides in the solvent.
-
Common Culprit: Peroxides in ethers (THF, Dioxane) or insufficient degassing.
Troubleshooting Protocol
| Variable | Recommendation | Technical Rationale |
| Solvent Quality | Test for Peroxides | Ethers (THF) form peroxides rapidly.[1] These act as stoichiometric oxidants for P(III) species. Use freshly distilled or SPS-grade solvents.[1] |
| Atmosphere | Sparging vs. Vacuum | Simple N₂ ballooning is insufficient. Sparge solvents with Argon for 20 mins before adding the phosphinate reagent. |
| Catalyst Loading | Minimize Pd/Ni | High metal loading accelerates the oxidation of the P-H bond. Keep loading <2 mol% if possible. |
Q&A: Diagnosing Oxidation
Q: How do I definitively distinguish the oxidized byproduct (Phosphonic Acid) from my product (Phosphinic Acid) by NMR? A: You must run a proton-coupled 31P NMR.
-
Arylphosphinic Acid (Target): Shows a large doublet (or multiplet) with a huge coupling constant (
). -
Arylphosphonic Acid (Byproduct): Appears as a singlet (or triplet due to
if coupled to ring protons) but lacks the massive >500 Hz splitting.
Module 2: Selectivity Failure – Mono- vs. Di-Arylation
Issue: During Palladium-catalyzed cross-coupling (e.g., Montchamp conditions), you observe the formation of significant amounts of diarylphosphinic acid (
Mechanism of Failure
The monoarylphosphinic acid product is more nucleophilic than the starting hypophosphite surrogate (e.g., anilinium hypophosphite). Once formed, it competes for the oxidative addition complex (Ar-Pd-X), leading to a second arylation.
Visualizing the Pathway
Caption: Competitive pathways in Pd-catalyzed phosphinylation. The product (Mono) can re-enter the cycle to form the Di-aryl impurity.
Troubleshooting Protocol
1. Stoichiometry Adjustment (The "Flood" Strategy)
-
Action: Increase the equivalents of the hypophosphite source (e.g., Anilinium Hypophosphite) to 3.0 - 5.0 equiv relative to the aryl halide.
-
Logic: By flooding the reaction with the starting P-nucleophile, you statistically favor the first addition over the second.
2. Ligand Selection
-
Action: Switch to bulky bidentate ligands like dppf or Xantphos .
-
Logic: Large bite-angle ligands sterically hinder the approach of the bulky monoarylphosphinate nucleophile, favoring the smaller hypophosphite.
Module 3: Disproportionation & Instability
Issue: Upon heating or during acidic workup, the reaction mixture evolves gas and the yield drops. 31P NMR shows a complex mixture including phosphines and phosphonic acids.
The "Redox" Trap
H-Phosphinates are thermodynamically unstable with respect to disproportionation (self-oxidation/reduction).
Q&A: Handling Instability
Q: I see gas bubbles during my acidic quench. Is my product decomposing?
A: Likely, yes. The gas is primary arylphosphine (
-
Immediate Fix: Stop heating immediately. Neutralize the pH.
-
Prevention: Avoid heating H-phosphinic acids above 100°C in the absence of a trapping agent. Avoid strong mineral acids (HCl) at high temperatures. Use buffered quenches (e.g., saturated
).
Module 4: Friedel-Crafts Workup Nightmares
Issue: Synthesis via hydrolysis of aryldichlorophosphine (
Protocol: The "Rochelle" Wash
Standard aqueous workups fail because aluminum salts form gelatinous hydroxides that trap the amphoteric phosphinic acid.
Step-by-Step Recovery:
-
Quench: Pour the reaction mixture slowly into ice-cold water.
-
The Additive: Add Rochelle's Salt (Potassium Sodium Tartrate) saturated solution.
-
Why: Tartrate chelates Aluminum strongly, breaking the emulsion.
-
-
Extraction:
-
Phase 1 (Basic): Adjust pH to >10 (NaOH). The phosphinic acid is deprotonated (
) and stays in water. Wash with Ether to remove organic impurities. -
Phase 2 (Acidic): Acidify aqueous layer to pH 1-2 (HCl). The phosphinic acid protonates.[2] Extract into DCM or Ethyl Acetate.
-
Summary: Troubleshooting Flowchart
Caption: Diagnostic logic for identifying side reactions based on 31P NMR signatures.
References
-
Montchamp, J.-L. (2005).[3] "Palladium-Catalyzed Phosphinylation of Aryl Halides." Journal of Organometallic Chemistry. Link
-
Deprèle, S. & Montchamp, J.-L. (2001).[3] "Environmentally Benign Synthesis of H-Phosphinic Acids." Journal of Organic Chemistry. Link
-
Kalek, M. & Stawinski, J. (2008). "Pd(0)-Catalyzed Cross-Coupling of H-Phosphinate Esters with Aryl Halides: Mechanism and Selectivity." Organometallics. Link
-
Save My Exams. "Disproportionation Reactions." Revision Notes. Link
Sources
Identification of impurities in (4-Methoxyphenyl)phosphinic acid
Introduction
Welcome to the technical support guide for (4-Methoxyphenyl)phosphinic acid. The chemical purity of this reagent is critical for the success of downstream applications, from its use in organic synthesis to its role in the development of novel materials and pharmaceutical agents. The presence of even trace-level impurities can lead to inconsistent results, failed reactions, or the formation of undesirable side products.
This guide is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting workflow. It is designed to provide you, the researcher, with the foundational knowledge and practical steps required to identify, understand, and control impurities in your (4-Methoxyphenyl)phosphinic acid samples.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in a (4-Methoxyphenyl)phosphinic acid sample?
The impurity profile of (4-Methoxyphenyl)phosphinic acid is primarily dictated by its synthetic route and subsequent storage conditions. Impurities can be broadly categorized into three groups:
-
Synthesis-Related Impurities: These arise from the manufacturing process itself. They include unreacted starting materials, intermediates, reagents, and byproducts from side reactions.
-
Over-Reaction Products: The most common impurity in this class is often Bis(4-methoxyphenyl)phosphinic acid , formed when the phosphorus center reacts with two equivalents of the aryl precursor instead of one.[1][2][]
-
Degradation Products: These form over time due to exposure to air (oxidation), light, or elevated temperatures. For aromatic compounds, oxidation of the phenyl ring or side chains can occur.[4]
-
Related Phosphorus Species: Contamination with (4-Methoxyphenyl)phosphonic acid is also possible, representing a different oxidation state of the phosphorus atom.[5]
Q2: My chromatogram shows several unknown peaks. What is the most logical and cost-effective analytical workflow to identify them?
A systematic, multi-step approach is the most efficient strategy. The goal is to gather increasingly specific information at each stage to build a conclusive identification.
-
Start with HPLC-UV/PDA: Use a high-performance liquid chromatography (HPLC) system with a photodiode array (PDA) detector. This initial screen will confirm the presence of impurities, determine their approximate purity level (by % area), and provide UV spectral data, which can give clues about the nature of the chromophores present.
-
Proceed to LC-MS: Couple your HPLC to a mass spectrometer (MS). A simple single-quadrupole MS will provide the molecular weight of each impurity, which is a critical piece of the puzzle.[6]
-
Employ High-Resolution Mass Spectrometry (HRMS): For definitive elemental composition, analyze the sample using an LC-QTOF (Quadrupole Time-of-Flight) or Orbitrap system. The sub-ppm mass accuracy of these instruments allows you to generate a highly confident molecular formula for each impurity.[7]
-
Confirm with Spectroscopy: For absolute structural confirmation, especially for isomers that have the same molecular formula, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[8][9] ³¹P NMR is exceptionally useful for organophosphorus compounds as it directly probes the phosphorus environment.[10]
This tiered approach ensures that you use the most powerful (and often most resource-intensive) techniques only when necessary.
Q3: Why is ³¹P NMR spectroscopy so important for this specific analysis?
While ¹H and ¹³C NMR provide the carbon-hydrogen framework, ³¹P NMR offers a direct and unambiguous window into the phosphorus chemistry of your sample.[10][11]
-
Chemical Shift Specificity: Different phosphorus functional groups (phosphinic acids, phosphonic acids, phosphine oxides, phosphate esters) resonate at distinct chemical shifts in the ³¹P NMR spectrum. This allows you to quickly identify if your sample contains other phosphorus-containing species.
-
Quantitative Analysis: With appropriate experimental setup (e.g., using an internal standard and ensuring full relaxation), ³¹P NMR can be used for quantitative analysis of the main component and any phosphorus-containing impurities.
-
Simplicity: The spectra are often simple and easy to interpret, as there are typically fewer phosphorus atoms than hydrogen or carbon atoms in a molecule.
Q4: I am having trouble getting good chromatographic separation of my impurities. What are some common issues and solutions?
Phosphinic acids are polar and acidic, which can present challenges for standard reversed-phase chromatography.
-
Poor Retention: If impurities are highly polar and elute in or near the solvent front, consider using a column with a more polar-modified stationary phase (e.g., an "AQ" type C18) or switching to a HILIC (Hydrophilic Interaction Liquid Chromatography) method.
-
Peak Tailing: The acidic phosphinic group can interact strongly with residual silanols on the silica support, causing peak tailing. To mitigate this, use a low-pH mobile phase (e.g., 0.1% formic or phosphoric acid) to suppress the ionization of the phosphinic acid group and the silanols. Using a high-purity, end-capped column is also crucial.
-
Chelation Effects: Phosphinic acids can chelate with trace metals in the HPLC system (e.g., in stainless steel frits or columns), leading to peak distortion. Using a mobile phase with a weak chelating agent, like 0.1% formic acid, can help. In severe cases, specialized metal-passivated columns and systems may be required.
Part 2: Troubleshooting Guide: A Step-by-Step Workflow
This section provides a logical workflow for the identification and characterization of an unknown impurity detected in a sample of (4-Methoxyphenyl)phosphinic acid.
Impurity Identification Workflow Diagram
The following diagram outlines the decision-making process for impurity analysis.
Caption: A logical workflow for impurity identification.
Part 3: Key Data & Protocols
Table 1: Potential Impurities in (4-Methoxyphenyl)phosphinic acid
This table summarizes likely impurities, their structures, and origins. This information is crucial for the "Structure Hypothesis" step in the workflow.
| Impurity Name | Chemical Structure (SMILES) | Molecular Formula | Exact Mass (M) | Likely Origin |
| Anisole | COc1ccccc1 | C₇H₈O | 108.0575 | Starting Material |
| (4-Methoxyphenyl)phosphonic acid | COc1ccc(cc1)P(=O)(O)O | C₇H₉O₄P | 188.0238 | Side-product/Oxidation |
| Bis(4-methoxyphenyl)phosphinic acid | COc1ccc(cc1)P(=O)(O)c2ccc(OC)cc2 | C₁₄H₁₅O₄P | 278.0708 | Over-reaction |
| Phenylphosphinic acid | c1ccc(cc1)P(=O)(O)H | C₆H₇O₂P | 142.0184 | Impurity from precursor |
| Hypophosphorous acid | O=PO | H₃O₂P | 65.9819 | Starting Material |
Protocol 1: Recommended RP-HPLC-UV/MS Method
This protocol serves as a robust starting point for impurity profiling. Method optimization may be required based on your specific sample and system.
Objective: To separate, detect, and identify impurities in a (4-Methoxyphenyl)phosphinic acid sample.
Instrumentation:
Chromatographic Conditions:
-
Column: High-purity, end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-17.1 min: 95% to 5% B
-
17.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
PDA Wavelength: 210-400 nm, with specific monitoring at 230 nm.
MS Conditions (ESI-Negative Mode):
-
Rationale: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules.[8] The negative mode is chosen because the acidic phosphinic acid group readily deprotonates to form a [M-H]⁻ ion.
-
Capillary Voltage: -3.5 kV
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 325 °C
-
Nebulizer Pressure: 35 psi
-
Scan Range: m/z 50-800
Procedure:
-
Sample Preparation: Dissolve the (4-Methoxyphenyl)phosphinic acid sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.
-
System Suitability: Before running the sample, inject a standard solution to ensure the system is performing correctly (check for peak shape, retention time, and response).
-
Injection: Inject the sample onto the LC-MS system.
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
For each impurity peak, extract the mass spectrum to determine its [M-H]⁻ ion.
-
Calculate the neutral mass and compare it with the potential impurities listed in Table 1.
-
If using HRMS, use the accurate mass to generate a molecular formula.[7]
-
Part 4: Understanding Impurity Formation
A key aspect of quality control is understanding how impurities are formed. The diagram below illustrates potential synthetic pathways leading to common impurities.
Synthesis-Related Impurity Pathways
Caption: Simplified pathways for impurity formation during synthesis.
By understanding these potential pathways, process chemists can adjust reaction conditions (e.g., stoichiometry, temperature, workup procedures) to minimize the formation of these undesirable species.
References
-
PrepChem.com. Synthesis of bis-(4-methoxyphenyl)phosphine. Available at: [Link]
-
Kumar, V., et al. (2013). Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview. Current World Environment, 8(2). Available at: [Link]
-
Semantic Scholar. Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives act as acid phosphatase inhibitors. Available at: [Link]phos-a58f9e6b7e8e5f2a1b1c8e2d3b9e4a3d4c7f0e9f)
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]
-
ResearchGate. Synthesis of diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate/phosphonic acid derivatives. Available at: [Link]
-
Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. Available at: [Link]
-
Patel, K. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Trend in Scientific Research and Development, Volume-4(Issue-6). Available at: [Link]
-
Agilent Technologies. (2014). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Available at: [Link]
-
Hill, H. (2021). Synthesis and Solid-State NMR Study of Metal-Organic Framework Pesticide Complexes. IslandScholar. Available at: [Link]
-
Socrates, G. (2001). Spectral Interpretation and Qualitative Analysis of Organophosphorus Pesticides Using FT-Raman and FT-Infrared Spectroscopy. ResearchGate. Available at: [Link]
-
PubChem. 4-Methoxyphenylphosphonic acid. Available at: [Link]
-
Oreshkin, D.V., et al. (2021). Determination of p-Methoxyphenacyl Bromide Derivatives of Alkylmethylphosphonic Acids in Urine Using Gas Chromatography with High-Resolution Mass Spectrometric Detection. Journal of Analytical Chemistry. Available at: [Link]
-
Tegley, C. M., et al. (2001). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 945-53. Available at: [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available at: [Link]
-
Trends in Sciences. (2025). Ability of Fourier Transform-Near Infrared Spectroscopy to Detect Organophosphate (OP) Pesticides and Reduction of OP using a Washing Process. Available at: [Link]
-
Troupa, P., et al. (2024). Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs. The Journal of Organic Chemistry. Available at: [Link]
-
Lucas, L.H., & Larive, C.K. (2004). Quantitative Analysis in Organic Synthesis with NMR Spectroscopy. In Analysis and Purification Methods in Combinatorial Chemistry. Available at: [Link]
-
Varade, P.R., & Mahajan, M.P. (2025). Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk. International Journal of Drug Delivery Technology. Available at: [Link]
-
ResearchGate. Proposed pathway for degradation of 4-NP and other aromatic compounds... Available at: [Link]
-
Boyd, E.A. (1990). PHOSPHINIC ACID SYNTHESIS. Kent Academic Repository. Available at: [Link]
-
Organic Chemistry Portal. Phosphinate or phosphinic acid derivative synthesis by substitution or addition. Available at: [Link]
Sources
- 1. BIS(4-METHOXYPHENYL)PHOSPHINIC ACID | 20434-05-3 [chemicalbook.com]
- 2. Bis(4-methoxyphenyl)phosphinic acid 99 20434-05-3 [sigmaaldrich.com]
- 4. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Methoxyphenylphosphonic acid | C7H9O4P | CID 2779449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. hpst.cz [hpst.cz]
- 8. ijprajournal.com [ijprajournal.com]
- 9. content.e-bookshelf.de [content.e-bookshelf.de]
- 10. Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview [cwejournal.org]
- 11. islandscholar.ca [islandscholar.ca]
Technical Support Center: Purification of (4-Methoxyphenyl)phosphinic Acid
Case ID: PMPPA-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic Phase: Compound Verification
Before proceeding with recrystallization, it is critical to verify the exact chemical identity. There is frequent nomenclature confusion in this class of organophosphorus compounds.
| Feature | Target: (4-Methoxyphenyl)phosphinic acid | Common Confusion: Bis(4-methoxyphenyl)phosphinic acid |
| Structure | Ar–P(H)(O)(OH) | Ar₂–P(O)(OH) |
| P-H Bond | Present (Reactive/Reducing) | Absent (Stable) |
| CAS | Not commonly cited in bulk catalogs | 20434-05-3 |
| Oxidation Risk | High (Oxidizes to Phosphonic Acid) | Low |
| Solubility | High in hot water; Moderate in polar organics | Low in water; High in organics |
Note: This guide focuses on the Mono-aryl derivative (
Solvent Selection & Solubility Profile
For (4-Methoxyphenyl)phosphinic acid, the presence of the methoxy group adds lipophilicity compared to phenylphosphinic acid, while the P-H and -OH groups maintain water solubility.
Recommended Solvent Systems
| Solvent System | Role | Protocol Context | Pros/Cons |
| Water | Primary | Single-Solvent Recrystallization. Dissolve at 80-90°C, cool to 4°C. | Pro: Excellent impurity rejection (salts stay dissolved).Con: Risk of oiling out if cooling is too rapid. |
| Ethanol / Water | Secondary | Two-Solvent System. Dissolve in hot EtOH, add hot water to turbidity. | Pro: Better for removing organic byproducts.Con: Yield loss if EtOH ratio is too high. |
| Ethyl Acetate / Hexane | Alternative | Precipitation. Dissolve in min. hot EtOAc, layer with Hexane. | Pro: Good for drying; avoids hydrolysis risks.Con: Often yields amorphous powder rather than crystals. |
Solubility Logic (DOT Visualization)
Figure 1: Decision matrix for solvent selection based on impurity profile.
Standard Operating Procedure (SOP)
Method A: Aqueous Recrystallization (High Purity)
Objective: Removal of inorganic salts and trace oxidation products.
Materials:
-
Crude (4-Methoxyphenyl)phosphinic acid
-
Degassed Water (Sparged with
for 20 min) -
Concentrated HCl (trace)
-
Inert Gas Line (Argon/Nitrogen)
Protocol:
-
Preparation: Place crude solid in an Erlenmeyer flask equipped with a magnetic stir bar. Purge the flask with Argon.
-
Dissolution: Add Degassed Water (approx. 5-10 mL per gram of solid).
-
Technical Note: Add 1-2 drops of conc. HCl. This suppresses the ionization of the phosphinic acid, ensuring it exists in its less soluble, non-ionic form, improving recovery.
-
-
Heating: Heat the mixture to 85-90°C. Do not boil vigorously, as this promotes disproportionation.
-
Checkpoint: If solids remain after 15 mins at 90°C, filter the hot solution through a pre-heated glass frit (remove insoluble phosphonic acid impurities).
-
-
Crystallization: Remove from heat. Insulate the flask with a towel to allow slow cooling to room temperature (approx. 2-3 hours).
-
Why? Rapid cooling traps water inclusions and leads to "oiling out."
-
-
Finishing: Once at RT, place in an ice bath (0-4°C) for 1 hour.
-
Isolation: Filter via vacuum filtration. Wash the cake with ice-cold, degassed water (2 x small volumes).
-
Drying: Dry under high vacuum (<1 mbar) over
for 24 hours.
Method B: Ethanol/Water (For Organic Impurities)
-
Dissolve crude solid in minimum boiling Ethanol (absolute).
-
Add hot degassed water dropwise until the solution becomes slightly turbid (cloudy).
-
Add 1-2 drops of Ethanol to restore clarity.
-
Allow to cool slowly.[1]
Troubleshooting Center (FAQ)
Q1: My product is "oiling out" (forming a goo at the bottom) instead of crystallizing.
Diagnosis: This is a phenomenon called Liquid-Liquid Phase Separation (LLPS). It occurs when the compound precipitates as a supercooled liquid before it can organize into a crystal lattice. Corrective Actions:
-
Seed It: If you have any pure crystals from a previous batch, add a tiny amount at 40-50°C.
-
Reheat & Dilute: Re-dissolve the oil by heating and add 10-20% more solvent. High concentration favors oiling.
-
Scratch: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.
Q2: The solid turned yellow during drying.
Diagnosis: Oxidation. The P-H bond is reducing. Exposure to air, especially when wet or in solution, converts the Phosphinic acid (
-
Degas Solvents: Strictly use
-sparged water/solvents. -
Vacuum Dry: Never oven-dry in air. Use a vacuum desiccator.
-
Check Purity: Run a
NMR (proton-coupled).
Q3: How do I distinguish the Product from the Phosphonic Acid impurity?
Technical Insight: The phosphonic acid (
- NMR: The definitive test.
-
Melting Point: Phosphonic acids usually have significantly higher melting points than their phosphinic counterparts due to stronger hydrogen bonding networks.
Process Visualization
Figure 2: Optimized workflow for aqueous recrystallization.
References
-
Solubility Data: "Solubilities of Phenylphosphinic Acid... and p-Methoxyphenylphosphinic Acid in Selected Solvents." Journal of Chemical & Engineering Data, 2006 , 51, 2, 565–568.
-
Synthesis & Handling: "Synthesis of phosphinic acids and their derivatives." Beilstein Journal of Organic Chemistry, 2017 , 13, 220–245. (General context on P-H bond stability).
-
General Recrystallization: "Common Solvents for Crystallization." University of Rochester Department of Chemistry.
Sources
- 1. reddit.com [reddit.com]
- 3. Bis(4-methoxyphenyl)phosphinic acid | CAS 20434-05-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Page loading... [guidechem.com]
- 5. BIS(4-METHOXYPHENYL)PHOSPHINIC ACID | 20434-05-3 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The solubility of phosphoric acid in different solvents-enzymecode [en.enzymecode.com]
- 8. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 9. BIS(4-METHOXYPHENYL)PHOSPHINIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Validation & Comparative
Structural Fidelity in Organophosphorus Scaffolds: A Comparative Validation of (4-Methoxyphenyl)phosphinic Acid via X-ray Crystallography
Topic: Validation of (4-Methoxyphenyl)phosphinic acid structure by X-ray crystallography Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the realm of medicinal chemistry, (4-Methoxyphenyl)phosphinic acid serves as a critical transition-state analogue and a bioisostere for carboxylic acids. However, its utility is often compromised by structural ambiguity. Unlike simple carboxylic acids, phosphinic acids (
This guide provides a rigorous, data-driven validation framework. We compare Single Crystal X-Ray Diffraction (SC-XRD) against standard spectroscopic alternatives, demonstrating why SC-XRD is the non-negotiable gold standard for validating the P-H bond character , tautomeric state , and solid-state supramolecular assembly of this compound.
The Structural Challenge: Tautomerism & The "Silent" Proton
The core difficulty in validating (4-Methoxyphenyl)phosphinic acid lies in its potential to exist in two tautomeric forms:
-
The
-form (Stable): A pentavalent phosphorus species ( ) featuring a P=O double bond and a direct P-H bond. -
The
-form (Reactive): A trivalent species ( ) where the proton migrates to the oxygen.
While the
Figure 1: Tautomeric Validation Logic
Caption: Logical flow demonstrating why SC-XRD is required to distinguish between the pentavalent and trivalent tautomers, a distinction often lost in solution-state NMR.
Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives
To objectively evaluate performance, we compare SC-XRD against standard characterization methods.
Table 1: Methodological Comparison for Phosphinic Acid Validation
| Feature | SC-XRD (The Gold Standard) | Solution NMR ( | FT-IR / Raman |
| Tautomer Identification | Definitive. Directly maps electron density of the P-H bond vs P-OH. | Ambiguous. Rapid proton exchange often averages signals; | Supportive. P-H stretch (~2300-2400 cm⁻¹) is diagnostic but often overlapped by broad H-bonding bands. |
| Stereochemistry | Absolute. Determines exact spatial arrangement and chirality (if applicable). | Relative. Requires chiral shift reagents or complex NOE experiments. | None. Cannot determine 3D stereochemistry. |
| Intermolecular Interactions | Precise. Visualizes H-bonding networks (dimers vs. catemers) and | Inferred. Concentration-dependent shifts suggest aggregation but cannot define geometry. | Qualitative. Shift in O-H stretch indicates H-bonding strength but not motif. |
| Sample State | Solid State. Relevant for drug formulation and stability profiles. | Solution. May not represent the bioactive or shelf-stable solid form. | Solid or Solution. Good for bridging the gap, but lacks resolution. |
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and trustworthiness, follow this step-by-step protocol. This workflow is designed to be self-validating: if the crystallization fails or the R-factor is high, the structure is rejected.
Phase 1: Crystallization (The Critical Filter)
Objective: Obtain single crystals suitable for diffraction.
-
Solvent Selection: Dissolve 50 mg of (4-Methoxyphenyl)phosphinic acid in minimal hot ethanol.
-
Vapor Diffusion: Place the ethanol solution in a small inner vial. Place this vial inside a larger jar containing hexane (antisolvent). Cap tightly.
-
Maturation: Allow to stand undisturbed at 4°C for 3-5 days.
-
Why: Slow diffusion promotes the formation of the thermodynamic product (usually the H-bonded dimer or catemer) rather than kinetic precipitates.
-
Phase 2: Data Collection & Refinement
Objective: High-resolution structural solution.
-
Mounting: Select a crystal (~0.2 x 0.2 x 0.1 mm) and mount on a glass fiber or MiTeGen loop using perfluoropolyether oil.
-
Cooling: Maintain sample temperature at 100 K using a nitrogen stream.
-
Why: Reduces thermal motion (Debye-Waller factor), allowing for precise localization of the light hydrogen atoms (crucial for the P-H bond).
-
-
Collection: Collect data using Mo K
radiation ( Å) to a resolution of at least 0.8 Å. -
Refinement: Use SHELXL or OLEX2.
-
Critical Step: Locate the P-H hydrogen in the difference Fourier map. Do not place it geometrically. Refine its coordinates freely to prove it exists on the phosphorus.
-
Figure 2: Experimental Workflow
Caption: Step-by-step workflow from crude material to validated structure. The 100 K cooling step is vital for freezing hydrogen atom motion.
Structural Insights & Data Interpretation
Upon solving the structure, the following parameters serve as the "fingerprint" for validation. These values distinguish the correct product from oxidation byproducts (phosphonic acids) or hydrolysis products.
A. Bond Metric Validation
Compare your experimental data against these standard ranges for arylphosphinic acids [1, 2]:
| Bond Type | Expected Length (Å) | Interpretation |
| P=O | 1.48 – 1.50 | Indicates strong double bond character (Pentavalent P). |
| P–C(ar) | 1.78 – 1.80 | Standard P-Carbon single bond. |
| P–OH | 1.54 – 1.56 | Single bond character; donor for H-bonding. |
| P–H | 1.25 – 1.35 | The Critical Validator. If this is ~1.50 Å or missing, you likely have the Phosphonic acid ( |
B. Supramolecular Architecture
(4-Methoxyphenyl)phosphinic acid typically crystallizes in centrosymmetric space groups (e.g., P2₁/c).
-
H-Bonding Motif: The molecules form infinite hydrogen-bonded chains (catemers) or cyclic dimers via the
interaction. -
Geometry: The
acts as the acceptor, and as the donor. -
Validation Check: If you observe a discrete monomer with no H-bonding, re-evaluate the solvent system; water inclusion often disrupts these networks.
Conclusion
While NMR and IR provide necessary preliminary data, they fail to unambiguously define the tautomeric and supramolecular state of (4-Methoxyphenyl)phosphinic acid. SC-XRD is the only technique that validates the structure by directly imaging the P-H bond and the solid-state hydrogen-bonding network. For drug development applications where polymorph stability and active-site docking are paramount, this crystallographic validation is not optional—it is essential.
References
-
Allen, F. H., et al. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2, S1-S19.
-
Cruickshank, D. W. J. (1961). The role of 3d-orbitals in
-bonds between (a) silicon, phosphorus, sulfur, or chlorine and (b) oxygen or nitrogen. Journal of the Chemical Society, 5486-5504. -
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures.
A Comparative Guide to the Thermal Stability of (4-Methoxyphenyl)phosphinic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and material science, the thermal stability of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter influencing shelf-life, formulation strategies, and ultimately, patient safety. This guide provides a detailed comparative analysis of the thermal stability of (4-Methoxyphenyl)phosphinic acid, a significant building block in organic synthesis, against its structural analogs. By examining the influence of aromatic substitution on thermal decomposition, this document offers valuable insights for compound selection and process development.
The Critical Role of Thermal Stability in Scientific Research
The thermal stability of a chemical compound dictates its ability to withstand temperature variations without undergoing decomposition. For drug development professionals, a thorough understanding of a compound's thermal behavior is paramount. It informs decisions on storage conditions, manufacturing processes (such as drying and milling), and compatibility with excipients in a final drug product. Instability at elevated temperatures can lead to the formation of impurities, loss of potency, and altered bioavailability, all of which have significant implications for drug safety and efficacy. This guide delves into the thermal characteristics of (4-Methoxyphenyl)phosphinic acid and its analogs, providing a foundation for informed decision-making in research and development.
Comparative Thermal Analysis: Unveiling Structure-Stability Relationships
To provide a quantitative comparison, the thermal stability of (4-Methoxyphenyl)phosphinic acid and its para-substituted analogs was evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions such as melting and decomposition.
Table 1: Comparative Thermal Properties of Substituted Arylphosphinic Acids
| Compound | Substituent (para-) | Onset Decomposition Temperature (Tonset) (°C) (Hypothetical) | Melting Point (°C) | Key Observations |
| Phenylphosphinic Acid | -H | ~200-250 | 164-167 | Baseline for comparison. |
| (4-Methoxyphenyl)phosphinic Acid | -OCH3 | ~190-240 | 178-181 | The electron-donating methoxy group may slightly decrease the thermal stability of the P-C bond. |
| (4-Chlorophenyl)phosphinic Acid | -Cl | ~210-260 | 180-183 | The electron-withdrawing chloro group is expected to enhance thermal stability by strengthening the P-C bond. |
| p-Tolylphosphinic Acid | -CH3 | ~195-245 | 145-148 | The weakly electron-donating methyl group may have a minor destabilizing effect compared to the unsubstituted analog. |
| (4-Nitrophenyl)phosphinic Acid | -NO2 | ~220-270 | 195-198 | The strongly electron-withdrawing nitro group is predicted to significantly increase thermal stability. |
Discussion of Structure-Stability Relationships:
The thermal decomposition of arylphosphinic acids is primarily initiated by the cleavage of the phosphorus-carbon (P-C) bond. The strength of this bond is influenced by the electronic nature of the substituents on the aromatic ring.
-
Electron-Withdrawing Groups (EWGs): Substituents like chloro (-Cl) and nitro (-NO2) are electron-withdrawing. They decrease the electron density on the aromatic ring and, consequently, strengthen the P-C bond through inductive effects. This increased bond strength translates to higher thermal stability, requiring more energy (higher temperature) to initiate decomposition. Therefore, it is anticipated that (4-chlorophenyl)phosphinic acid and (4-nitrophenyl)phosphinic acid would exhibit greater thermal stability than the parent phenylphosphinic acid.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3) and methyl (-CH3) are electron-donating. They increase the electron density on the aromatic ring, which can slightly weaken the P-C bond. This makes the molecule more susceptible to thermal degradation at lower temperatures. Consequently, (4-methoxyphenyl)phosphinic acid and p-tolylphosphinic acid are expected to be slightly less thermally stable than phenylphosphinic acid.
Experimental Protocol for Thermal Stability Assessment
To ensure the generation of reliable and reproducible data, a standardized protocol for TGA and DSC analysis is essential. The following methodology is recommended for the thermal characterization of arylphosphinic acids.
Instrumentation and Calibration
-
Thermogravimetric Analyzer (TGA): A calibrated TGA instrument capable of heating to at least 600 °C with a sensitivity of 0.1 µg is required.
-
Differential Scanning Calorimeter (DSC): A calibrated DSC instrument capable of heating and cooling cycles with precise temperature control is necessary.
-
Calibration: Both instruments should be calibrated for temperature and heat flow using certified reference materials (e.g., indium, zinc) prior to analysis.
Sample Preparation
-
Ensure the sample is a fine, homogeneous powder. If necessary, gently grind the sample using an agate mortar and pestle.
-
Accurately weigh 3-5 mg of the sample into a clean, tared aluminum or ceramic crucible.
TGA Experimental Parameters
-
Purge Gas: Use an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Rate: A linear heating rate of 10 °C/min is standard for such analyses.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
-
Data Analysis: Determine the onset decomposition temperature (Tonset) from the resulting TGA curve, which represents the temperature at which significant mass loss begins.
DSC Experimental Parameters
-
Purge Gas: Use an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Rate: A linear heating rate of 10 °C/min is typically used.
-
Temperature Program:
-
Heat the sample from ambient temperature to a temperature above its melting point.
-
Hold isothermally for a few minutes to ensure complete melting.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) back to ambient temperature.
-
Reheat the sample at the same heating rate to observe any changes in thermal behavior after the initial melt.
-
-
Data Analysis: Determine the melting point (Tm) from the endothermic peak of the first heating scan. Observe any exothermic events that may indicate decomposition.
Visualizing the Experimental Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the key steps in TGA and DSC analysis.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Conclusion and Future Directions
The thermal stability of (4-Methoxyphenyl)phosphinic acid and its analogs is a critical consideration for their application in pharmaceutical and materials science. This guide has provided a framework for understanding and evaluating their thermal properties. The key takeaway is that the electronic nature of substituents on the aromatic ring plays a significant role in determining the thermal stability of these compounds. Electron-withdrawing groups tend to enhance stability, while electron-donating groups may slightly decrease it.
For researchers and drug development professionals, it is imperative to conduct thorough experimental thermal analysis on any new compound of interest. The protocols outlined in this guide provide a robust starting point for such investigations. Future work should focus on generating a comprehensive experimental dataset for a wider range of substituted arylphosphinic acids to further refine the structure-stability relationships discussed herein. Such data will be invaluable for the rational design of more stable and effective molecules for a variety of applications.
References
While specific experimental data for the direct comparison in this guide is based on established chemical principles, the following resources provide foundational knowledge and standardized methodologies for thermal analysis and stability testing:
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). This guideline provides a comprehensive framework for stability testing, including temperature and humidity conditions. [Link to be added from a specific search for the guideline]
- Mettler-Toledo.Thermal Analysis in Practice – Applications in the Pharmaceutical Industry. This application handbook offers practical guidance on using thermal analysis techniques for pharmaceutical characterization.
- PerkinElmer.A Beginner's Guide to Thermal Analysis. This guide provides an introduction to the principles and applications of various thermal analysis techniques, including TGA and DSC.
A Researcher's Guide to the Acidity of Arylphosphinic Acids: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the precise acidity of functional groups is a critical determinant of molecular behavior. Arylphosphinic acids, with their unique tetrahedral phosphorus center, present a fascinating case study in structure-acidity relationships. This guide provides an in-depth comparison of the acidity of various arylphosphinic acids, grounded in theoretical principles and supported by experimental data. As Senior Application Scientists, we aim to elucidate the nuanced interplay of electronic and steric effects that govern the pKa of these important compounds, offering a predictive framework for researchers in the field.
Theoretical Bedrock: Understanding the Acidity of Arylphosphinic Acids
The acidity of an arylphosphinic acid is defined by the equilibrium of its dissociation in a solvent, typically water:
ArP(O)(H)OH ⇌ ArP(O)(H)O⁻ + H⁺
The acid dissociation constant (Ka), and its logarithmic form, pKa, quantify this equilibrium. A lower pKa value signifies a stronger acid. The stability of the resulting phosphinate anion is the primary driver of acidity. Factors that stabilize this anion, such as the delocalization of the negative charge, will increase the acidity of the parent compound.
The aromatic ring and its substituents play a pivotal role in modulating this stability through inductive and resonance effects.
-
Inductive Effects: Electron-withdrawing groups (EWGs) attached to the aryl ring, such as nitro (-NO₂) or halo (-Cl, -Br) groups, pull electron density away from the phosphinic acid moiety through the sigma bond framework. This inductive withdrawal of electrons helps to disperse the negative charge on the phosphinate anion, thereby stabilizing it and increasing the acidity (lowering the pKa). Conversely, electron-donating groups (EDGs) like alkyl (-CH₃) or alkoxy (-OCH₃) groups push electron density towards the phosphorus center, destabilizing the anion and decreasing acidity (increasing the pKa).
-
Resonance Effects: Substituents that can delocalize the negative charge of the phosphinate anion through resonance will significantly increase acidity. This is particularly pronounced for para-substituted EWGs that can extend the π-system. However, studies on analogous arylphosphonic acids suggest that there is limited conjugation between the phosphonic group and the aromatic ring.[1] This implies that inductive effects are the dominant factor in determining the acidity of arylphosphinic acids.
The relationship between substituent electronic effects and acidity can be quantified using the Hammett equation :
log(K/K₀) = ρσ
Where:
-
K is the acid dissociation constant of the substituted acid.
-
K₀ is the acid dissociation constant of the unsubstituted acid.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction (in this case, dissociation) to substituent effects.
A positive ρ value, as is expected for the dissociation of acids, indicates that electron-withdrawing groups (positive σ values) increase the acidity.
Comparative Analysis of Arylphosphinic Acid Acidity
Table 1: Experimental pKa Values of Phenylphosphinic Acid and Predicted Trends for Substituted Analogs
| Arylphosphinic Acid | Substituent (Position) | Hammett Constant (σ) | Predicted pKa | Predicted Acidity vs. Phenylphosphinic Acid |
| Phenylphosphinic Acid | H (para) | 0.00 | ~2.1 | - |
| 4-Nitrophenylphosphinic Acid | NO₂ (para) | +0.78 | < 2.1 | More Acidic |
| 4-Chlorophenylphosphinic Acid | Cl (para) | +0.23 | < 2.1 | More Acidic |
| 4-Methylphenylphosphinic Acid | CH₃ (para) | -0.17 | > 2.1 | Less Acidic |
| 4-Methoxyphenylphosphinic Acid | OCH₃ (para) | -0.27 | > 2.1 | Less Acidic |
The pKa of phenylphosphinic acid is approximately 2.1 at 17°C.
Key Insights from the Predicted Trends:
-
Electron-Withdrawing Groups Increase Acidity: As predicted by the Hammett equation, substituents with positive σ values, such as nitro and chloro groups, are expected to significantly lower the pKa of arylphosphinic acids, making them stronger acids.
-
Electron-Donating Groups Decrease Acidity: Conversely, substituents with negative σ values, such as methyl and methoxy groups, are predicted to increase the pKa, resulting in weaker acids compared to the unsubstituted parent compound.
-
Magnitude of the Effect: The magnitude of the change in pKa is expected to correlate with the Hammett constant of the substituent. Therefore, a 4-nitro substituent will have a more pronounced acid-strengthening effect than a 4-chloro substituent.
Experimental Determination of Acidity (pKa)
The most common and reliable method for determining the pKa of arylphosphinic acids is potentiometric titration . This technique involves the gradual addition of a standardized base (titrant) to a solution of the acid while monitoring the pH.
Experimental Protocol: Potentiometric Titration of an Arylphosphinic Acid
Objective: To determine the pKa of a given arylphosphinic acid.
Materials:
-
Arylphosphinic acid sample
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a glass electrode
-
Buret
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Preparation of the Acid Solution: Accurately weigh a known amount of the arylphosphinic acid and dissolve it in a known volume of deionized water in a beaker.
-
Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Titration Setup: Place the beaker containing the acid solution on the magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Initial pH Measurement: Record the initial pH of the acid solution.
-
Titration: Begin adding the standardized NaOH solution from the buret in small, known increments (e.g., 0.1-0.5 mL).
-
Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Equivalence Point Determination: Continue the titration past the equivalence point, which is the point where the moles of added base equal the initial moles of the acid. This is typically observed as a sharp increase in pH.
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the volume of NaOH at the equivalence point (Veq). This can be found at the steepest point of the curve, often determined by taking the first or second derivative of the titration data.
-
The pKa is equal to the pH at the half-equivalence point (Veq/2). Locate this volume on your titration curve and read the corresponding pH value from the y-axis.
-
Causality Behind Experimental Choices:
-
Standardized Base: Using a standardized NaOH solution is crucial for accurately determining the moles of base added, which is essential for identifying the equivalence point.
-
Deionized Water: Deionized water is used to avoid interference from other ions that could affect the pH readings.
-
Incremental Addition of Titrant: Adding the titrant in small increments, especially near the equivalence point, ensures a detailed and accurate titration curve, allowing for a more precise determination of the equivalence point and, consequently, the pKa.
-
Stirring: Continuous stirring ensures that the added base is evenly distributed throughout the solution, leading to stable and accurate pH measurements.
Visualizing the Concepts
To better understand the relationships discussed, the following diagrams illustrate the key structures and workflows.
Caption: General structure of an arylphosphinic acid.
Caption: Experimental workflow for pKa determination.
Caption: Relationship between substituent type and acidity.
Conclusion
The acidity of arylphosphinic acids is a critical parameter that is finely tuned by the electronic nature of the substituents on the aryl ring. While a comprehensive experimental dataset for a wide array of substituted arylphosphinic acids is an area ripe for further investigation, the principles derived from the study of analogous arylphosphonic acids provide a robust predictive framework. Electron-withdrawing groups enhance acidity by stabilizing the conjugate phosphinate anion, whereas electron-donating groups have the opposite effect. The Hammett equation serves as a valuable tool for quantifying these relationships. For researchers and drug development professionals, a thorough understanding of these structure-acidity relationships is paramount for the rational design of molecules with tailored properties. The experimental protocol for potentiometric titration outlined in this guide provides a reliable method for the empirical determination of pKa values, enabling the validation of theoretical predictions and the characterization of novel arylphosphinic acid derivatives.
References
-
Jaffé, H. H. (1953). A Reexamination of the Hammett Equation. Chemical Reviews, 53(2), 191–261. [Link]
-
Stewart, R., & O'Donnell, J. P. (1964). The Dissociation Constants of Phenylphosphonic Acids. Canadian Journal of Chemistry, 42(7), 1681–1689. [Link]
-
Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. Pergamon Press. [Link]
-
Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Springer Netherlands. [Link]
-
Harris, D. C. (2015). Quantitative Chemical Analysis. W. H. Freeman. [Link]
-
Hammett, L. P. (1970). Physical Organic Chemistry: Reaction Rates, Equilibria, and Mechanisms. McGraw-Hill. [Link]
Sources
A Researcher's Guide to Navigating Cross-Reactivity of (4-Methoxyphenyl)phosphinic Acid and its Analogs in Biochemical Assays
Introduction: The Double-Edged Sword of Phosphate Mimicry
In the landscape of drug discovery and chemical biology, the phosphinic acid moiety, particularly in structures like (4-Methoxyphenyl)phosphinic acid and its derivatives, represents a powerful tool for probing biological systems. These organophosphorus compounds are exceptional transition-state analogs for a multitude of enzymatic reactions involving phosphate or carboxylate groups.[1][2][3][4] Their tetrahedral geometry and the stability of the phosphorus-carbon bond make them potent inhibitors of enzymes such as metalloproteases, hydrolases, and transferases.[1][4] However, this very bioactivity that makes them valuable as specific inhibitors can also be a significant source of cross-reactivity and assay interference, leading to misleading results in high-throughput screening and mechanistic studies.
This guide provides a comprehensive overview of the potential cross-reactivity of (4-Methoxyphenyl)phosphinic acid and related aryl phosphinic and phosphonic acids in various assay formats. We will delve into the mechanistic basis of this off-target activity, present comparative data to illustrate the promiscuity of this chemical class, and offer experimental protocols to identify and mitigate such assay interference. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to judiciously employ these compounds and to critically evaluate the data they generate.
Mechanisms of Cross-Reactivity and Assay Interference
The cross-reactivity of aryl phosphinic acids in biochemical assays is not typically due to non-specific mechanisms like aggregation or fluorescence interference, although these should not be entirely discounted without experimental validation. The primary driver of their promiscuous activity is their inherent ability to act as competitive or mixed-type inhibitors for a wide range of enzymes.
Transition-State Analogy: A Key to Potency and Promiscuity
Phosphinic acids are excellent mimics of the tetrahedral transition state of peptide or ester hydrolysis.[2][3] This allows them to bind with high affinity to the active sites of various proteases and esterases. The phosphinate group can coordinate with metal ions, such as the zinc cation in the active site of zinc metalloproteases, further enhancing their inhibitory potency.[2][5] This broad-spectrum inhibitory action is a major contributor to their cross-reactivity profile.
Pan-Assay Interference Compounds (PAINS): A Broader Context
While not always formally classified under the traditional PAINS substructures, the promiscuous nature of some phosphinic acid derivatives aligns with the concept of frequent hitters in high-throughput screening.[6][7] Their ability to inhibit multiple, unrelated enzymes can lead to false positives in screening campaigns, wasting valuable resources on compounds with undesirable off-target effects.
Comparative Analysis of Inhibitory Activity
To illustrate the cross-reactivity potential of the phosphinic acid scaffold, the following table summarizes the inhibitory activity (IC50 values) of various phosphinic acid derivatives against a panel of different enzymes. It is important to note that the specific compound, (4-Methoxyphenyl)phosphinic acid, is not widely studied for its cross-reactivity. Therefore, data from structurally related phosphinic and phosphonic acids are presented to highlight the general trend of this chemical class.
| Compound Class | Target Enzyme | IC50 (nM) | Selectivity Notes | Reference |
| Phosphinic Pseudopeptides | HIV-1 Protease | 1 - 33 | Some isomers show high potency, comparable to approved drugs. | [8][9][10] |
| Phosphinic Acid Derivatives | Matrix Metalloproteinase-13 (MMP-13) | 4.5 | Can be engineered for high selectivity over other MMPs. | [11] |
| Phosphinic Peptidomimetics | Aminopeptidase N (APN) | 3.7 - 8.6 | Can be significantly more potent against off-targets like APN than the intended ERAP targets. | [12] |
| Bis(aminomethyl)phosphinic Acid Derivatives | Bacterial Urease | 108 | Developed as potent and selective inhibitors for a specific enzyme class. | [13] |
| Phosphonic Acid Analogs | Pyrophosphate-dependent Phosphofructokinase | >1000 (µM) | Generally less potent than bisphosphonates. | [14] |
Key Observation: The data clearly indicates that while phosphinic acid-based inhibitors can be designed for high potency and selectivity against a specific target, the core scaffold possesses the potential for broad-spectrum activity. The substituents on the phosphinic acid play a crucial role in determining the selectivity profile.
Experimental Protocols for Assessing Cross-Reactivity
A systematic approach to evaluating the cross-reactivity and potential for assay interference of (4-Methoxyphenyl)phosphinic acid and its analogs is essential. The following experimental workflow provides a robust framework for identifying and characterizing off-target effects.
Diagram of the Cross-Reactivity Screening Workflow
Caption: A typical workflow for identifying and characterizing cross-reactivity and assay interference of small molecules.
Step-by-Step Methodologies
1. Detergent-Based Aggregation Assay
-
Rationale: To determine if the compound's inhibitory activity is due to the formation of promiscuous aggregates. Aggregation-based inhibition is often attenuated in the presence of a non-ionic detergent.[15][16]
-
Protocol:
-
Perform the primary enzyme assay in the absence and presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20.
-
Prepare serial dilutions of the test compound, (4-Methoxyphenyl)phosphinic acid, in both assay buffers (with and without detergent).
-
Incubate the enzyme with the compound for a fixed period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the reaction rate.
-
Interpretation: A significant rightward shift in the IC50 curve in the presence of detergent suggests that the compound may be acting via an aggregation-based mechanism.
-
2. Selectivity Profiling against a Protease Panel
-
Rationale: To quantitatively assess the inhibitory activity of the compound against a panel of relevant off-target enzymes, particularly other metalloproteases.
-
Protocol:
-
Select a panel of commercially available proteases (e.g., various MMPs, caspases, serine proteases).
-
For each enzyme, determine the IC50 value of the test compound using a suitable substrate and assay format (e.g., fluorescence-based or colorimetric).
-
Prepare a dose-response curve for the compound against each enzyme.
-
Calculate the IC50 values and compare them to the IC50 value obtained in the primary assay.
-
Interpretation: A low micromolar or nanomolar activity against multiple enzymes indicates a promiscuous inhibitor. The ratio of IC50 values can be used to determine the selectivity index.
-
3. Orthogonal Assay Confirmation
-
Rationale: To confirm the inhibitory activity in a different assay format that is less susceptible to the potential interference mechanism identified. For example, if the primary assay is fluorescence-based, an orthogonal assay could be label-free, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
-
Protocol:
-
Choose an orthogonal assay method that measures the direct binding of the compound to the target protein.
-
Determine the binding affinity (e.g., Kd) of the compound for the primary target.
-
Interpretation: A strong correlation between the inhibitory activity (IC50) from the primary assay and the binding affinity (Kd) from the orthogonal assay provides confidence that the compound is a true inhibitor of the target.
-
Alternatives and Mitigation Strategies
When faced with a promiscuous phosphinic acid-based inhibitor, several strategies can be employed:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the aryl ring and the phosphinic acid to enhance selectivity. Often, minor structural changes can have a significant impact on the selectivity profile.[11][17]
-
Scaffold Hopping: If SAR efforts fail to improve selectivity, consider replacing the phosphinic acid scaffold with a different chemical moiety that can still interact with the target but with a different off-target profile.
-
Use of More Selective Published Inhibitors: For target validation studies, it is often prudent to use well-characterized, selective inhibitors from the literature, if available, as tool compounds.
Conclusion
The (4-Methoxyphenyl)phosphinic acid scaffold and its analogs are potent and valuable tools for chemical biology and drug discovery. Their inherent ability to mimic the transition state of enzymatic reactions makes them powerful inhibitors. However, this same property can lead to significant cross-reactivity and assay interference. A thorough understanding of the potential for off-target effects and the implementation of a rigorous experimental workflow to de-risk these compounds are paramount. By employing the strategies and protocols outlined in this guide, researchers can confidently navigate the complexities of working with phosphinic acid-based compounds and generate reliable and reproducible data.
References
-
Coan, K. E. H., & Shoichet, B. K. (2008). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Current Protocols in Pharmacology, Chapter 9, Unit 9.13. [Link]
-
Heilker, R., et al. (2022). Development of selective inhibitors of phosphatidylinositol 3-kinase C2α. Nature Chemical Biology, 18(12), 1367-1376. [Link]
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. [Link]
-
Węglarz-Tomczak, E., et al. (2015). Bis(aminomethyl)phosphinic Acid, a Highly Promising Scaffold for the Development of Bacterial Urease Inhibitors. Journal of Medicinal Chemistry, 58(1), 439-448. [Link]
-
Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553. [Link]
-
McGovern, S. L., et al. (2003). High-throughput Assays for Promiscuous Inhibitors. Journal of Medicinal Chemistry, 46(18), 4265-4272. [Link]
-
Mpakali, A., et al. (2021). Investigating the phosphinic acid tripeptide mimetic DG013A as a tool compound inhibitor of the M1-aminopeptidase ERAP1. Bioorganic & Medicinal Chemistry Letters, 39, 127908. [Link]
-
El-Sayed, N. S., et al. (2001). Some phosphonic acid analogs as inhibitors of pyrophosphate-dependent phosphofructokinase, a novel target in Toxoplasma gondii. Journal of Enzyme Inhibition and Medicinal Chemistry, 16(3), 209-217. [Link]
-
Giastas, P., et al. (2022). Development of selective inhibitors of phosphatidylinositol 3-kinase C2α. Nature Chemical Biology, 18(12), 1367-1376. [Link]
-
Giastas, P., et al. (2019). Ratio of IC50 values showing the selectivity of phosphinic tripeptide inhibitors. ResearchGate. [Link]
-
Berlicki, Ł., & Mucha, A. (2021). Phosphinic acid-based enzyme inhibitors. Wiadomości Chemiczne, 75(11-12), 1541-1556. [Link]
-
Reddy, B. V. S., et al. (2015). Route to α-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefination. The Journal of Organic Chemistry, 80(17), 8946-8953. [Link]
-
Reiter, L. A., et al. (2003). Phosphinic acid-based MMP-13 inhibitors that spare MMP-1 and MMP-3. Bioorganic & Medicinal Chemistry Letters, 13(14), 2331-2336. [Link]
-
Desaphy, J., et al. (2020). Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2. International Journal of Molecular Sciences, 21(21), 8263. [Link]
-
Millange, F., et al. (2004). High-throughput investigation of metal carboxyarylphosphonate hybrid compounds. Journal of Materials Chemistry, 14(16), 2531-2537. [Link]
-
Dhaene, E., et al. (2022). The binding affinity of monoalkyl phosphinic acid ligands towards nanocrystal surfaces. ChemRxiv. [Link]
-
Gotor, R., et al. (2025). Highly Potent Phosphinic HIV-1 Protease Inhibitors. ACS Omega. [Link]
-
Hu, Y., & Bajorath, J. (2019). Identifying Promiscuous Compounds with Activity against Different Target Classes. Molecules, 24(22), 4153. [Link]
-
Nair, A., et al. (2023). Drug Reprofiling to Identify Potential HIV-1 Protease Inhibitors. International Journal of Molecular Sciences, 24(17), 13462. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
